3-Methyl-5-(piperidin-2-yl)pyridine
Beschreibung
BenchChem offers high-quality 3-Methyl-5-(piperidin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(piperidin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
3-methyl-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-2-3-5-13-11/h6-8,11,13H,2-5H2,1H3 |
InChI-Schlüssel |
IXDMYBAFYBKEKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1)C2CCCCN2 |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to the Binding Affinity of 5-Methylanabasine with the α7 Nicotinic Acetylcholine Receptor (nAChR)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the binding characteristics of 5-methylanabasine to the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). It is designed to offer field-proven insights and detailed methodologies for researchers engaged in the study of nicotinic ligands and their therapeutic potential.
Introduction: The Significance of the α7 nAChR and its Ligands
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel that plays a pivotal role in the central nervous system and the cholinergic anti-inflammatory pathway.[1] Composed of five identical α7 subunits, this homopentameric receptor is highly permeable to calcium ions (Ca²⁺).[2] This high calcium permeability allows the α7 nAChR to be a significant modulator of various intracellular signaling cascades, influencing processes such as learning, memory, and attention.[1][2] Deficits in α7 nAChR function have been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a critical target for drug discovery.[2]
Anabasine, a tobacco alkaloid, and its derivatives are known to interact with nAChRs.[3] The modification of the anabasine scaffold, such as the addition of a methyl group at the 5-position of the pyridine ring to form 5-methylanabasine, represents a strategy to modulate the compound's binding affinity, selectivity, and functional activity at nAChR subtypes. Understanding the precise nature of this interaction is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.
Molecular Architecture and Ligand Recognition at the α7 nAChR
The α7 nAChR, like other members of the Cys-loop receptor superfamily, possesses a complex three-dimensional structure. Each of the five α7 subunits contributes to the formation of a central ion channel. The ligand-binding sites are located at the interfaces between adjacent subunits in the extracellular domain.[4] The binding of an agonist, such as a derivative of anabasine, induces a conformational change in the receptor, leading to the opening of the ion channel. This allows for the influx of cations, predominantly Ca²⁺, which then act as second messengers to trigger a variety of downstream signaling events.[5]
Signaling Cascades Initiated by α7 nAChR Activation
The activation of the α7 nAChR by an agonist is not merely a transient electrical event but the initiation of a complex network of intracellular signaling pathways. The influx of Ca²⁺ is a key initiating event that can lead to the activation of several kinases and transcription factors, ultimately influencing neuronal plasticity, cell survival, and inflammatory responses.
Key downstream signaling pathways include:
-
The PI3K/Akt Pathway: Activation of this pathway is associated with neuroprotective effects, promoting cell survival and inhibiting apoptosis.
-
The JAK2/STAT3 Pathway: This pathway is central to the cholinergic anti-inflammatory pathway, where α7 nAChR activation on immune cells can suppress the production of pro-inflammatory cytokines.
-
The ERK/MAPK Pathway: This cascade is involved in the regulation of gene expression and is crucial for synaptic plasticity and cognitive functions.
-
The cAMP/PKA Pathway: Recent studies have shown a link between α7 nAChR activation and the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), a key regulator of synaptic transmission.
Below is a diagram illustrating the major signaling pathways activated upon agonist binding to the α7 nAChR.
α7 nAChR signaling pathways.
Quantitative Analysis of Binding Affinity
Structure-activity relationship (SAR) studies of anabasine and nicotine analogs provide valuable insights. The addition of a methyl group to the pyridine ring of nicotine has been shown to alter its binding affinity and functional activity at nAChRs. For instance, 5-methylnicotine has been studied, though detailed binding data at the human α7 nAChR is sparse.[6] Anabasine itself acts as an agonist at α7 nAChRs.[3]
The table below summarizes the binding affinities of anabasine and some of its derivatives for the α7 nAChR to provide a comparative context.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| Anabasine | α7 nAChR | Weak agonist activity noted | [3] |
| 3-(2,4-Dimethoxybenzylidene)anabaseine (GTS-21) | α7 nAChR | 220 nM | |
| Tilorone | α7 nAChR | 110 nM (IC50) | [7] |
| A-844606 | α7 nAChR | 11 nM (IC50) | [7] |
| Nicotine | α7 nAChR | 223 nM | [4] |
Note: The absence of a specific Ki value for 5-methylanabasine highlights a knowledge gap and an opportunity for further research.
Experimental Methodologies for Determining Binding Affinity
A multi-faceted approach combining radioligand binding assays and functional assays is essential for a comprehensive understanding of the interaction between 5-methylanabasine and the α7 nAChR.
Radioligand Binding Assays
These assays directly measure the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand with a known high affinity for the target.
Protocol: Competitive Radioligand Binding Assay for α7 nAChR
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus, known for high α7 nAChR expression) or cells expressing recombinant human α7 nAChRs in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in a binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compound (5-methylanabasine).
-
In assay tubes or a 96-well plate, add a fixed concentration of a suitable radioligand for α7 nAChRs (e.g., [³H]methyllycaconitine or [¹²⁵I]α-bungarotoxin), a fixed amount of the membrane preparation, and varying concentrations of 5-methylanabasine.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled high-affinity ligand, such as nicotine).
-
-
Incubation:
-
Incubate the mixture to allow the binding to reach equilibrium. Incubation times and temperatures should be optimized for the specific radioligand and receptor preparation.
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of 5-methylanabasine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of 5-methylanabasine to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand binding assay workflow.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or allosteric modulator.
Protocol: Calcium Influx Assay Using a Fluorescent Indicator
-
Cell Culture and Dye Loading:
-
Culture cells expressing α7 nAChRs (e.g., SH-SY5Y neuroblastoma cells or transfected HEK293 cells) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of 5-methylanabasine into the wells and continuously measure the change in fluorescence intensity over time.
-
Include a positive control (e.g., a known α7 agonist like PNU-282987) and a negative control (buffer only).
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each concentration of 5-methylanabasine.
-
Plot the fluorescence response against the log concentration of the compound to generate a dose-response curve.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) from the curve. An EC50 value indicates the potency of the agonist, while the Emax reveals its efficacy relative to a full agonist.
-
To confirm that the observed effect is mediated by α7 nAChRs, the assay should be repeated in the presence of a selective α7 antagonist, such as methyllycaconitine (MLA). A rightward shift in the dose-response curve in the presence of the antagonist would confirm competitive agonism at the α7 nAChR.
Conclusion and Future Directions
While the precise binding affinity of 5-methylanabasine for the α7 nAChR remains to be definitively established through direct experimentation, the available data on related anabasine derivatives suggest that it is a promising candidate for interaction with this therapeutically important receptor. The structure-activity relationships of nicotinic ligands indicate that methylation of the pyridine ring can significantly influence binding and functional properties.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of 5-methylanabasine's pharmacological profile. Future research should focus on obtaining empirical binding data (Ki) and functional data (EC50, Emax) for 5-methylanabasine at the α7 nAChR. Furthermore, assessing its selectivity against other nAChR subtypes, such as the α4β2 receptor, is crucial for evaluating its potential as a selective therapeutic agent. Such studies will not only fill a critical knowledge gap but also contribute to the rational design of novel modulators of the α7 nAChR for the treatment of cognitive and inflammatory disorders.
References
-
Yamauchi, J. G., Gomez, K., Grimster, N., Dufouil, M., Nemecz, Á., Fotsing, J. R., Ho, K.-Y., Talley, T. T., Sharpless, K. B., Fokin, V. V., & Taylor, P. (2012). Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. Molecular Pharmacology, 82(4), 713–724. [Link]
- Sultana, I., Ikeda, I., & Ozoe, Y. (2003). Structure–activity relationships of benzylidene anabaseines in nicotinic acetylcholine receptors of cockroach nerve cords. Journal of Pesticide Science, 28(2), 163–170.
-
Chellappan, S. K., Mane, J. Y., Darvesh, S., & Martin, R. J. (2017). (S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor. International Journal for Parasitology: Drugs and Drug Resistance, 7(2), 126–134. [Link]
-
Yamauchi, J. G., et al. (2012). Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Templates. Molecular Pharmacology, 82(4), 713-724. [Link]
-
Toyohara, J., & Hashimoto, K. (2010). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current Pharmaceutical Design, 16(3), 325–334. [Link]
-
Chellappan, S., et al. (2017). (S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor. International journal for parasitology. Drugs and drug resistance, 7(2), 126–134. [Link]
-
Ossipov, M. H., et al. (2006). The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors. Marine Drugs, 4(3), 228-254. [Link]
-
BindingDB. (n.d.). Ki Summary for BDBM50061564. BindingDB. Retrieved from [Link]
-
Horenstein, N. A., et al. (2007). Synthesis of H-bonding probes of α7 nAChR agonist selectivity. Bioorganic & Medicinal Chemistry Letters, 17(22), 6299-6302. [Link]
-
Invenesis. (2025). Tobacco alkaloid action on human nAChRs. Invenesis: Swiss Bioscience Company. [Link]
-
Yamauchi, J. G., et al. (2012). Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor With in Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. Molecular pharmacology, 82(4), 713–724. [Link]
-
Kem, W. R., et al. (2004). Ionization constants (pKa) of DMXBA and its hydroxy metabolites at 25 °C. ResearchGate. [Link]
-
Al-achraf, A., & Kulkarni, P. (2023). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. Molecules, 28(24), 8089. [Link]
-
Malysz, J., et al. (2009). α7 nicotinic acetylcholine receptor agonist properties of tilorone and related tricyclic analogues. British Journal of Pharmacology, 156(8), 1306-1316. [Link]
-
The Good Scents Company. (n.d.). (±)-anabasine, 13078-04-1. The Good Scents Company Information System. Retrieved from [Link]
-
Yamauchi, J. G., et al. (2012). Synthesis of Selective Agonists for the 7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. ResearchGate. [Link]
-
Larsson, A., et al. (2000). Synthesis of Two Conformationally Constrained Analogues of the Minor Tobacco Alkaloid Anabasine. Organic Letters, 2(15), 2291-2293. [Link]
-
Kem, W. R., et al. (2004). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. ResearchGate. [Link]
-
Gado, F., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2700. [Link]
-
Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Wikipedia. Retrieved from [Link]
Sources
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tobacco alkaloid action on human nAChRs - Invenesis: Swiss Bioscience Company [invenesis.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. (S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α7 nicotinic acetylcholine receptor agonist properties of tilorone and related tricyclic analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Total Synthesis Pathway for 3-Methyl-5-(piperidin-2-yl)pyridine and its Enantiomers
Overview & Pharmacological Context
3-Methyl-5-(piperidin-2-yl)pyridine , structurally recognized as 5-methylanabasine , is a critical minor tobacco alkaloid analog. In neuropharmacology, it serves as a highly selective ligand for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes. Because the spatial orientation of the piperidine ring dictates receptor binding affinity, intrinsic efficacy, and toxicity, the isolation and synthesis of its pure (S)- and (R)-enantiomers are paramount for drug development and toxicological profiling[1].
This application note details a highly robust, enantioselective total synthesis protocol designed for researchers and medicinal chemists requiring optically pure 5-methylanabasine.
Mechanism of action of 5-methylanabasine at nicotinic acetylcholine receptors.
Synthetic Strategy & Mechanistic Rationale
To achieve absolute stereocontrol, this protocol employs an asymmetric synthesis utilizing Ellman’s chiral auxiliary, tert-butanesulfinamide. This approach is superior to traditional chiral pool syntheses or enzymatic resolutions, as it allows for the predictable establishment of stereocenters via a rigid transition state, yielding high enantiomeric excess (ee)[2].
Causality of Experimental Choices
-
Titanium(IV) Ethoxide (Ti(OEt)₄) in Imine Formation: Traditional Lewis acids fail in sulfinyl imine formation due to competitive hydrolysis. Ti(OEt)₄ acts as both a water scavenger and a Lewis acid, driving the condensation to completion without degrading the moisture-sensitive chiral auxiliary.
-
Cryogenic Grignard Addition (-48 °C): The nucleophilic addition of the functionalized Grignard reagent to the chiral imine is performed at -48 °C. This specific temperature locks the conformation of the imine into a rigid, Zimmerman-Traxler-like six-membered transition state, ensuring a diastereomeric ratio (dr) of >98:2[3].
-
Tandem Deprotection-Cyclization: By utilizing an acetal-protected Grignard reagent, the subsequent acidic deprotection simultaneously cleaves the sulfinyl group and the acetal. This releases an unstable amino-aldehyde that immediately undergoes intramolecular cyclization, preventing the degradation of transient intermediates.
Workflow for the enantioselective total synthesis of 5-methylanabasine.
Step-by-Step Experimental Protocols
Note: Every protocol below is designed as a self-validating system, incorporating in-process quality control (QC) checkpoints to guarantee downstream success.
Step 3.1: Synthesis of the Chiral Sulfinyl Imine
Objective: Form (S)-N-((5-methylpyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide.
-
Charge a flame-dried, argon-purged round-bottom flask with 5-methylnicotinaldehyde (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF (0.2 M).
-
Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12 hours at 25 °C.
-
Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white titanium dioxide suspension through a pad of Celite.
-
Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
-
Self-Validation (QC): Analyze the crude product via ¹H NMR. The reaction is deemed complete when the aldehyde proton (~10.1 ppm) completely disappears and is replaced by the characteristic imine CH=N proton shift at ~8.6 ppm.
Step 3.2: Diastereoselective Grignard Addition
Objective: Establish the C2 stereocenter of the future piperidine ring.
-
Dissolve the chiral sulfinyl imine (1.0 eq) in anhydrous THF (0.1 M) and cool to -48 °C using a dry ice/acetonitrile bath.
-
Slowly add [3-(1,3-dioxolan-2-yl)propyl]magnesium bromide (1.5 eq, 0.5 M in THF) dropwise over 30 minutes.
-
Maintain the reaction at -48 °C for 4 hours.
-
Quench at -48 °C with saturated aqueous NH₄Cl, warm to room temperature, and extract with EtOAc.
-
Self-Validation (QC): The use of an acetal-protected aldehyde prevents premature cyclization. Validate the diastereomeric ratio (dr) via crude ¹H NMR by integrating the sulfinamide tert-butyl singlets. A dr of >98:2 indicates successful stereocontrol.
Step 3.3: Global Deprotection and Reductive Amination
Objective: Cleave protecting groups and execute intramolecular ring closure.
-
Dissolve the alkylated intermediate in a 1.25 M solution of HCl in MeOH (10 eq). Stir at 25 °C for 2 hours.
-
Concentrate the mixture in vacuo to remove MeOH and excess HCl.
-
Redissolve the crude residue in anhydrous MeOH. Adjust the pH to ~7 using Et₃N.
-
Add NaBH₃CN (2.0 eq) and a catalytic amount of acetic acid. Stir at 0 °C for 1 hour, then warm to 25 °C for 5 hours.
-
Quench with 1M NaOH, extract with CH₂Cl₂, dry, and purify via silica gel chromatography (CH₂Cl₂/MeOH/NH₄OH 90:9:1).
-
Self-Validation (QC): Methanolic HCl hydrolyzes the acetal and cleaves the sulfinyl group to yield a primary amine, which spontaneously forms a cyclic iminium ion. Completion of the reductive amination is verified via LC-MS (m/z [M+H]⁺ = 177.1).
Quantitative Data Summary
The following table summarizes the expected yields, stereochemical purity, and reaction parameters for the synthesis of (S)-5-methylanabasine. To synthesize the (R)-enantiomer, simply substitute (R)-(+)-2-methyl-2-propanesulfinamide in Step 3.1.
| Reaction Step | Reagent / Catalyst | Temp (°C) | Time (h) | Yield (%) | dr / ee (%) |
| Imine Condensation | Ti(OEt)₄ | 25 | 12 | 92 | N/A |
| Grignard Addition | 3-(1,3-dioxolan-2-yl)propylMgBr | -48 | 4 | 85 | >98:2 dr |
| Deprotection | HCl / MeOH | 25 | 2 | >95 | N/A |
| Reductive Amination | NaBH₃CN | 0 to 25 | 6 | 78 | >99% ee |
Table 1: Quantitative metrics for the total synthesis pathway.
References
-
Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry Source: ACS Publications (Chemical Research in Toxicology) URL:[Link][1]
-
Preparation method for synthesizing chiral nicotine from chiral tert-butyl sulfinamide (EP4151628A1) Source: Google Patents URL:[2]
-
Enantioselective Imine Reduction Catalyzed by Phosphenium Ions (Referencing Asymmetric Synthesis of 2-Heteroaryl Cyclic Amines) Source: ACS Publications (Organic Letters) URL:[Link][3]
Sources
Application Note & Protocol: High-Recovery Solid-Phase Extraction of 5-Methylanabasine from Human Urine using Mixed-Mode Cation Exchange
Abstract & Introduction
5-Methylanabasine is a pyridine and piperidine alkaloid structurally related to nicotine and anabasine, found as a minor alkaloid in tobacco plants.[1] Its detection and quantification in biological matrices like human urine are critical in toxicology, clinical research, and studies evaluating exposure to tobacco products.[2] Human urine presents a complex and challenging matrix, containing numerous endogenous compounds that can interfere with sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Therefore, a robust sample preparation method is essential to isolate the target analyte, remove interferences, and concentrate the sample to achieve the required limits of detection.[4][5]
Solid-Phase Extraction (SPE) is a highly effective and versatile sample preparation technique that has become indispensable in bioanalytical laboratories.[6][7] It offers significant advantages over traditional liquid-liquid extraction (LLE), including higher analyte recovery, reduced solvent consumption, improved selectivity, and the potential for automation.[4][5] This application note provides a detailed protocol for the extraction of 5-methylanabasine from human urine using a mixed-mode solid-phase extraction strategy. We will explore the chemical principles that govern the selection of this methodology and provide a step-by-step guide designed for researchers, scientists, and drug development professionals.
Principle of the Method: Leveraging Dual Retention Mechanisms
The success of any SPE method hinges on the selective partitioning of the analyte between the sample matrix (liquid phase) and the sorbent (solid phase).[8] This is achieved by exploiting intermolecular forces such as hydrophobic, polar, and ionic interactions.[4][8]
2.1 Analyte Characteristics: 5-Methylanabasine
5-Methylanabasine is a basic compound due to the presence of two nitrogen atoms, particularly the tertiary amine within the piperidine ring.[9][] This basicity is the key to developing a highly selective extraction method. In an acidic environment (pH < pKa), this nitrogen atom becomes protonated, imparting a positive charge to the molecule. This property allows for strong electrostatic interactions with a negatively charged sorbent surface.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [9][] |
| Molecular Weight | 176.26 g/mol | [9][] |
| Chemical Nature | Basic Alkaloid | [1] |
| Key Functional Group | Tertiary Amine (Piperidine Ring) | [9] |
| Predicted Retention | Strong retention on cation exchange and reversed-phase sorbents | [11][12] |
2.2 Sorbent Selection: The Power of Mixed-Mode Cation Exchange (MCX)
For basic compounds like 5-methylanabasine in a complex matrix like urine, a mixed-mode sorbent is superior to a single-mechanism sorbent (e.g., reversed-phase C18 alone).[11] We recommend a polymeric mixed-mode strong cation exchange sorbent. These sorbents combine two retention mechanisms on a single particle:
-
Reversed-Phase Interaction: A hydrophobic polymer backbone (e.g., divinylbenzene) retains analytes through non-polar interactions.[13]
-
Ion-Exchange Interaction: Benzenesulfonic acid functional groups are incorporated, which are strong acids (low pKa). These groups carry a permanent negative charge and can strongly bind positively charged basic compounds like protonated 5-methylanabasine.[12]
This dual-retention capability allows for a rigorous and orthogonal wash strategy. Interferents that are retained by reversed-phase but are not basic can be washed away with organic solvents, while the analyte of interest remains bound by the powerful ion-exchange mechanism.[11] This results in exceptionally clean extracts and enhanced analytical sensitivity.
Diagram: SPE Workflow for 5-Methylanabasine
Caption: Workflow for mixed-mode SPE of 5-methylanabasine.
Detailed Application & Protocol
This protocol is a general guideline and may require optimization based on the specific analytical instrumentation and desired sensitivity.
3.1 Materials and Reagents
-
SPE Cartridges: Mixed-Mode Polymeric Strong Cation Exchange, 30 mg / 1 mL (e.g., Waters Oasis MCX, Agilent Bond Elut Certify, Phenomenex Strata-X-C)
-
Human Urine: Blank or subject samples, stored at -20°C or below.
-
5-Methylanabasine Standard: Certified reference material.
-
Internal Standard (IS): A deuterated analog (e.g., 5-Methylanabasine-d4) is highly recommended.
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide (ACS grade or higher)
-
Deionized Water (18.2 MΩ·cm)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
-
Analytical Balance
-
Calibrated Pipettes
-
Autosampler Vials
-
3.2 Step-by-Step Protocol
Step 1: Sample Pre-treatment Causality: This step is critical to ensure the analyte is in the correct ionization state for optimal binding and to reduce matrix viscosity.[13][14]
-
Thaw frozen urine samples completely at room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at ~3000 x g for 10 minutes to pellet any particulate matter.
-
In a clean tube, pipette 0.5 mL of the urine supernatant.
-
Spike with the internal standard solution.
-
Add 0.5 mL of 2% formic acid in deionized water.
-
Vortex for 30 seconds. The sample is now ready for loading. The pH should be approximately 2-3, ensuring 5-methylanabasine is fully protonated.
Step 2: SPE Cartridge Conditioning Causality: Solvates the sorbent functional groups and removes any potential contaminants from the packing material, ensuring reproducible performance.[8][15]
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through each cartridge. Do not allow the sorbent bed to dry.
Step 3: SPE Cartridge Equilibration Causality: Prepares the sorbent with a solvent environment that matches the loading solution, preventing analyte breakthrough.[8][14]
-
Pass 1 mL of deionized water containing 1% formic acid through each cartridge. Do not allow the sorbent bed to dry.
Step 4: Sample Loading Causality: The protonated analyte binds to the sorbent via both ion-exchange and reversed-phase mechanisms. A slow flow rate is essential for the kinetics of ion-exchange binding.
-
Load the entire 1 mL of the pre-treated sample from Step 1 onto the cartridge.
-
Maintain a slow, consistent flow rate of approximately 1-2 drops per second.
Step 5: Wash Steps (Interference Removal) Causality: This two-stage wash is the key to achieving a clean extract. The first wash removes polar interferences, while the second removes non-basic hydrophobic interferences.[11]
-
Aqueous Wash: Add 1 mL of deionized water containing 1% formic acid to each cartridge. Apply vacuum to pull the solvent through.
-
Organic Wash: Add 1 mL of Methanol to each cartridge. Apply vacuum to pull the solvent through.
-
Dry the sorbent bed completely by applying high vacuum for 5-10 minutes. This removes residual wash solvents that could interfere with the elution step.
Step 6: Elution Causality: The basic elution solvent neutralizes the charge on the 5-methylanabasine, disrupting the ion-exchange retention. The organic component disrupts the secondary reversed-phase retention, allowing the analyte to be released.
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of 5% Ammonium Hydroxide in Methanol to each cartridge.
-
Allow the solvent to soak the sorbent bed for ~1 minute before applying a slow vacuum to elute the analyte at ~1 drop per second.
Step 7: Post-Elution Processing
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation & Performance
A bioanalytical method must be validated to ensure its reliability for its intended purpose.[15][16] Key validation parameters include accuracy, precision, recovery, selectivity, and stability.[17][18]
4.1 Expected Performance
The following table summarizes typical acceptance criteria for bioanalytical method validation as recommended by regulatory guidelines.[18]
| Parameter | Acceptance Criteria | Rationale |
| Extraction Recovery | Consistent, and preferably >85% | Demonstrates the efficiency of the extraction process. |
| Accuracy | Mean value within ±15% of the nominal value (±20% at LLOQ) | Measures the closeness of determined value to the true value.[18] |
| Precision (RSD/CV) | ≤15% for QC samples (≤20% at LLOQ) | Assesses the repeatability and intermediate precision of the method.[18] |
| Matrix Effect | Should be minimal and consistent across lots | Evaluates the suppression or enhancement of analyte signal by co-eluting matrix components. |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples | Ensures the method can differentiate the analyte from endogenous components.[17] |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; RSD: Relative Standard Deviation
High recovery (>90%) and excellent reproducibility (RSD <5%) are consistently achieved for basic compounds using mixed-mode SPE protocols.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Sorbent bed dried out before loading.- Sample loading flow rate too fast.- Incorrect pH of sample or elution solvent.- Insufficient elution volume. | - Ensure sorbent remains wet during conditioning/equilibration.- Reduce loading flow rate to ~1 drop/sec.- Verify pH of all solutions; ensure elution solvent is strongly basic.- Try eluting with a second 1 mL aliquot. |
| High Variability (High RSD) | - Inconsistent flow rates during loading/elution.- Incomplete drying after wash step.- Inconsistent sample pre-treatment. | - Use a positive pressure manifold for better flow control.- Ensure cartridges are completely dry before elution.- Standardize all pipetting and timing steps. |
| High Matrix Effects / Dirty Extract | - Ineffective wash step.- Sample overload. | - Ensure the organic wash (Methanol) is performed correctly.- Consider reducing the initial urine sample volume. |
References
-
Sørensen, L. K. (2008). Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine. Journal of Analytical Toxicology. Available at: [Link]
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Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent Technologies Application Note. Available at: [Link]
-
Amerigo Scientific. (n.d.). Power of Solid Phase Extraction: Understanding the Principles of SPE. Amerigo Scientific Tech Center. Available at: [Link]
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De Giovanni, N., & Fucci, N. (2013). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Organomation Blog. Available at: [Link]
-
Kataoka, H., et al. (2009). Determination of nicotine, cotinine, and related alkaloids in human urine and saliva by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link]
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Biotage. (n.d.). Current methodologies for drugs of abuse urine testing, part 1. Biotage White Paper. Available at: [Link]
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Korfmacher, W. A. (2006). Evaluation of automated micro solid phase extraction tips (micro-SPE) for the validation of a LC-MS/MS bioanalytical method. Journal of Chromatography B. Available at: [Link]
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Hawach Scientific. (2026). Method and Principle of Solid Phase Extraction Column. Hawach Scientific Co., Ltd. Available at: [Link]
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Akiyama, K., et al. (2002). Measurement Methods for Aromatic Amines in Urine, Shampoo-water Mixture, and River Water using Solid Phase Extraction Liquid Chromatography/tandem Mass Spectrometry. Journal of Health Science. Available at: [Link]
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Baidoo, E. E. K., et al. (2003). Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Suneetha, A. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Scientific & Advanced Technology. Available at: [Link]
-
Kataoka, H. (2009). Determination of nicotine, cotinine, and related alkaloids in human urine and saliva by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry. Semantic Scholar. Available at: [Link]
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Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Jain, M. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. PLOS ONE. Available at: [Link]
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Poole, C. F. (2003). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Chemistry. Available at: [Link]
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Patel, R. P., et al. (2021). A review on bioanalytical method development and validation. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
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McMillin, G. A. (n.d.). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. Methods in Molecular Biology. Available at: [Link]
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Abdullah, M. I., et al. (2018). Extraction conditions from various sample matrices using SPE. ResearchGate. Available at: [Link]
-
Phenomenex. (2016). Understanding SPE Validation – Accuracy & Precision. Phenomenex Resources. Available at: [Link]
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Wang, Y., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Analytical Methods. Available at: [Link]
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German Federal Institute for Risk Assessment (BfR). (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. BfR Method Protocol. Available at: [Link]
-
Zhou, T., et al. (2012). Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha. Journal of Chromatographic Science. Available at: [Link]
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Hukkanen, J., et al. (2005). Metabolism of nornicotine, anabasine, and N-methylanabasine. ResearchGate. Available at: [Link]
-
Biotage. (2023). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Biotage Blog. Available at: [Link]
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S, S. R. (2023). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]
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Carson, D. A., & Seegmiller, J. E. (1983). Metabolism to methionine and growth stimulation by 5'-methylthioadenosine and 5'-methylthioinosine in mammalian cells. Biochemical and Biophysical Research Communications. Available at: [Link]
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De Summa, M., et al. (2018). Molecularly imprinted polymer of 5-methyluridine for solid-phase extraction of pyrimidine nucleoside cancer markers in urine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Al-Sawalha, N. A., et al. (2017). Effects of methoxsalen, a CYP2A5/6 inhibitor, on nicotine dependence behaviors in mice. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Krishnegowda, G., et al. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. Available at: [Link]
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Walker, D. I., et al. (2016). Metabolic Pathways and Networks Associated with Tobacco Use in Military Personnel. PLOS ONE. Available at: [Link]
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Al-Sulaiti, H., et al. (2023). Metabolomic Insights into Smoking-Induced Metabolic Dysfunctions: A Comprehensive Analysis of Lipid and Amino Acid Metabolomes. Metabolites. Available at: [Link]
-
Li, H., et al. (2021). Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Anabasine. PubChem Compound Summary for CID 205586. Available at: [Link]
-
Abdullah, S. O., & Al-Bayati, Y. K. (2021). Recent Advances in Solid-Phase Extraction (SPE) Based on Molecularly Imprinted Polymers (MIPs) for Analysis of Hormones. Polymers. Available at: [Link]
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Wikipedia. (n.d.). Anabasine. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Using 3-Methyl-5-(piperidin-2-yl)pyridine as an internal reference standard in alkaloid profiling
An Application Note and Protocol for the Use of 3-Methyl-5-(piperidin-2-yl)pyridine as an Internal Reference Standard in Alkaloid Profiling
Authored by: A Senior Application Scientist
Abstract
The quantitative analysis of alkaloids in complex matrices, such as botanical extracts, pharmaceutical formulations, and biological fluids, presents significant analytical challenges due to matrix effects and variations in sample preparation and instrument response. The use of an appropriate internal standard (IS) is a cornerstone of robust analytical methodology, designed to compensate for these variables and ensure data accuracy and precision. This document provides a comprehensive guide to the selection, validation, and implementation of 3-Methyl-5-(piperidin-2-yl)pyridine as a novel internal reference standard for the profiling of a broad range of alkaloids using liquid chromatography-mass spectrometry (LC-MS). We will detail the scientific rationale for its selection, provide step-by-step protocols for its validation, and present a complete workflow for its application.
Introduction: The Imperative for a Suitable Internal Standard in Alkaloid Analysis
Alkaloids are a diverse group of naturally occurring chemical compounds that contain a basic nitrogen atom. Their structural complexity and the often-low concentrations in which they are found in natural products or biological samples necessitate highly sensitive and accurate analytical methods for their quantification. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. However, the accuracy of these methods can be compromised by several factors:
-
Matrix Effects: Co-eluting endogenous components can enhance or suppress the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.
-
Sample Preparation Variability: Inconsistent recovery of analytes during extraction, cleanup, and concentration steps can introduce significant errors.
-
Instrumental Fluctuation: Minor variations in injection volume, mobile phase composition, and detector response can affect the precision of the results.
An internal standard is a compound that is added in a constant amount to all samples, calibration standards, and quality control samples. An ideal IS should be chemically similar to the analytes of interest but not naturally present in the samples. By monitoring the ratio of the analyte signal to the IS signal, the aforementioned sources of error can be effectively normalized.
Rationale for the Selection of 3-Methyl-5-(piperidin-2-yl)pyridine as an Internal Standard
The selection of an appropriate internal standard is a critical decision in analytical method development. 3-Methyl-5-(piperidin-2-yl)pyridine, a synthetic compound, presents several advantageous characteristics that make it a strong candidate for use in alkaloid profiling.
Physicochemical Properties and Structural Similarity
3-Methyl-5-(piperidin-2-yl)pyridine possesses a core structure that is analogous to many common alkaloids, featuring both a pyridine and a piperidine ring. This structural similarity suggests that it will exhibit comparable behavior during sample preparation and chromatographic separation.
| Property | 3-Methyl-5-(piperidin-2-yl)pyridine | Nicotine (Example Alkaloid) | Atropine (Example Alkaloid) |
| Molecular Formula | C11H16N2 | C10H14N2 | C17H23NO3 |
| Molecular Weight | 176.26 g/mol | 162.23 g/mol | 289.37 g/mol |
| Boiling Point | ~295 °C (predicted) | 247 °C | 329.8 °C |
| LogP | ~1.8 (predicted) | 1.17 | 1.83 |
| pKa | ~9.5 (piperidine N), ~5.5 (pyridine N) | 8.02 (pyrrolidine N), 3.12 (pyridine N) | 9.8 |
Table 1: Comparative physicochemical properties of 3-Methyl-5-(piperidin-2-yl)pyridine and representative alkaloids.
Key Advantages as an Internal Standard
-
Synthetic Origin: As a synthetic compound, it is not expected to be naturally present in botanical or biological samples, thus avoiding interference with endogenous analytes.
-
Chemical Stability: The molecule is chemically stable under typical sample storage and analytical conditions.
-
Chromatographic Behavior: Its polarity and molecular weight suggest that it will elute within the typical retention time window of many alkaloids in reversed-phase chromatography.
-
Mass Spectrometric Response: The presence of two nitrogen atoms allows for efficient ionization in electrospray ionization (ESI) mode, providing a strong and stable signal for detection.
Experimental Protocols: Validation and Implementation
The following sections provide detailed protocols for the validation and use of 3-Methyl-5-(piperidin-2-yl)pyridine as an internal standard.
Materials and Reagents
-
3-Methyl-5-(piperidin-2-yl)pyridine (≥98% purity)
-
Reference standards of target alkaloids (e.g., nicotine, caffeine, atropine, scopolamine)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Preparation of Stock and Working Solutions
Protocol 1: Stock and Working Solution Preparation
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of 3-Methyl-5-(piperidin-2-yl)pyridine and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Store at -20°C.
-
Analyte Stock Solutions (Analyte Stocks): Prepare individual stock solutions of each target alkaloid at a concentration of 1 mg/mL in methanol. Store at -20°C.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 1 µg/mL. This working solution will be added to all samples and standards.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stocks with the mobile phase. A typical concentration range could be 1-1000 ng/mL. Spike each calibration standard with the IS Working solution to achieve a final IS concentration of 50 ng/mL.
LC-MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific alkaloids of interest.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for each analyte and the IS must be optimized by direct infusion. For 3-Methyl-5-(piperidin-2-yl)pyridine, the protonated molecule [M+H]+ is m/z 177.139. A potential fragmentation could be the loss of the methyl group or cleavage of the piperidine ring.
Method Validation
A comprehensive validation should be performed according to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).
Protocol 2: Method Validation Workflow
-
Specificity and Selectivity: Analyze blank matrix samples (e.g., plasma, plant extract devoid of target alkaloids) to ensure no endogenous components interfere with the retention time and MRM transition of 3-Methyl-5-(piperidin-2-yl)pyridine or the target alkaloids.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The linearity should be evaluated by linear regression, and the correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range in replicate (n=5) on three different days. Accuracy is expressed as the percentage of the nominal concentration, while precision is expressed as the relative standard deviation (%RSD). Acceptance criteria are typically within ±15% for both.
-
Matrix Effect: The matrix effect should be assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution. The use of 3-Methyl-5-(piperidin-2-yl)pyridine is intended to normalize for this effect.
-
Recovery: Evaluate the extraction efficiency by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Assess the stability of the analytes and the IS in the stock solutions and in the processed samples under various storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).
A schematic overview of the analytical method validation workflow.
Sample Analysis Workflow
Once the method has been validated, it can be applied to the routine analysis of unknown samples.
Step-by-step workflow for the analysis of unknown samples using an internal standard.
Conclusion
3-Methyl-5-(piperidin-2-yl)pyridine offers a promising solution as an internal reference standard for the quantitative profiling of a wide range of alkaloids. Its synthetic nature, chemical stability, and structural similarity to many common alkaloids make it an ideal candidate to correct for variations in sample preparation and instrumental response. The detailed protocols for validation and implementation provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reliable quantification of alkaloids in complex matrices. The successful implementation of this internal standard will contribute to higher data quality and confidence in analytical results.
References
In vitro receptor binding assay protocols for 3-Methyl-5-(piperidin-2-yl)pyridine
An in-depth guide to the in vitro characterization of 3-Methyl-5-(piperidin-2-yl)pyridine, this document provides a detailed protocol for determining its receptor binding affinity, focusing on its likely interaction with neuronal nicotinic acetylcholine receptors (nAChRs).
Introduction and Rationale
3-Methyl-5-(piperidin-2-yl)pyridine is a heterocyclic compound featuring both a pyridine and a piperidine moiety. This structural arrangement is analogous to key pharmacophores found in potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), such as nicotine itself.[1][2] The nAChRs are ligand-gated ion channels crucial to synaptic transmission in the central nervous system (CNS) and have been implicated in a wide range of neurological conditions, making them significant targets for drug discovery.[1][2] The α4β2 subtype is the most abundant high-affinity nicotinic receptor in the brain and is a primary target for compounds aimed at treating nicotine addiction and cognitive disorders.[3][4]
While the pyridine-piperidine scaffold could potentially interact with other CNS targets like dopamine, serotonin, or GABA receptors, the strong structural similarity to known nAChR agonists makes this receptor family the most probable and logical starting point for characterization.[5][6][7][8]
This application note presents a comprehensive, field-proven protocol for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of 3-Methyl-5-(piperidin-2-yl)pyridine for the human α4β2 nAChR subtype. Additionally, it provides an overview of a non-radioactive alternative, the Fluorescence Polarization (FP) assay.
Principle of Competitive Radioligand Binding Assay
The competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[5] The experiment is based on the principle of competition between a labeled ligand with known high affinity and concentration (the radioligand) and an unlabeled test compound for a finite number of receptor sites.
The assay is conducted by incubating a receptor source (e.g., cell membranes expressing the target receptor) with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (the "competitor"). As the concentration of the test compound increases, it displaces more of the radioligand from the receptor. The amount of bound radioactivity is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which reflects the true affinity of the test compound for the receptor.[9]
Key measurements in this assay include:
-
Total Binding: The amount of radioligand bound in the absence of a competitor.
-
Non-Specific Binding (NSB): The amount of radioligand bound in the presence of a saturating concentration of an unlabeled ligand, representing binding to non-receptor components like filters or lipids.[5][7]
-
Specific Binding: The difference between Total Binding and Non-Specific Binding, which represents the radioligand bound specifically to the target receptor.[10]
Experimental Workflow and Protocols
The overall workflow for the competitive binding assay is a multi-step process designed for precision and reproducibility.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Binding at the Human α4β2 nAChR
This protocol outlines the methodology for determining the binding affinity of 3-Methyl-5-(piperidin-2-yl)pyridine for the human α4β2 nAChR expressed in a stable cell line.
1. Materials and Reagents
| Reagent/Material | Description & Source Example | Rationale for Choice |
| Receptor Source | Membranes from CHO-K1 or HEK293 cells stably expressing human α4β2 nAChRs (e.g., from PerkinElmer, Eurofins). | Stably transfected cell lines provide a consistent and high-density source of the specific receptor subtype, minimizing interference from other receptors.[2][3] |
| Radioligand | [³H]Cytisine (Specific Activity: 20-40 Ci/mmol) or [³H]Epibatidine (Specific Activity: 40-60 Ci/mmol). | [³H]Cytisine is a high-affinity partial agonist, and [³H]Epibatidine is a high-affinity full agonist for the α4β2 nAChR, making them excellent probes for this receptor subtype.[4] |
| Test Compound | 3-Methyl-5-(piperidin-2-yl)pyridine, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM). | The compound of interest, for which the binding affinity will be determined. |
| Non-specific Agent | Unlabeled (-)-Nicotine or Cytisine. | A high concentration (e.g., 10-100 µM) of a known ligand is used to saturate all specific receptor sites, allowing for the determination of non-specific binding.[3] |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. | This buffer composition mimics physiological ionic conditions, which is crucial for maintaining receptor integrity and function.[5] |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4. | A simple, ice-cold buffer is used to rapidly wash away unbound radioligand during filtration, minimizing dissociation of specifically bound ligand.[11] |
| Filtration | 96-well glass fiber filter plates (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine (PEI). | GF/C filters effectively trap cell membranes. Pre-soaking in PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fibers. |
| Equipment | Cell harvester (e.g., Brandel or PerkinElmer), liquid scintillation counter, multi-channel pipettes, 96-well plates. | Standard equipment for performing and analyzing radioligand binding assays. |
| Scintillation Fluid | A suitable cocktail for detecting ³H (e.g., Ultima Gold™). | Required to convert the energy from radioactive decay into detectable light photons. |
2. Step-by-Step Procedure
-
Membrane Preparation:
-
Thaw the vial of cell membranes expressing α4β2 nAChRs rapidly on ice.
-
Dilute the membranes in ice-cold Assay Buffer to a final protein concentration that yields sufficient signal (typically 20-50 µg protein per well). The optimal concentration should be determined empirically. Keep the membrane suspension on ice at all times.
-
-
Assay Plate Setup (96-well plate):
-
All additions should be performed in triplicate on ice. The final assay volume is 200 µL.
-
Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of [³H]Cytisine (at a final concentration near its Kₔ, e.g., 1.5 nM), and 100 µL of the diluted membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of unlabeled (-)-Nicotine (at a final concentration of 30 µM), 50 µL of [³H]Cytisine (final concentration 1.5 nM), and 100 µL of the diluted membrane suspension.
-
Competitive Binding Wells: Add 50 µL of the 3-Methyl-5-(piperidin-2-yl)pyridine serial dilutions (typically ranging from 0.1 nM to 100 µM final concentration), 50 µL of [³H]Cytisine (final concentration 1.5 nM), and 100 µL of the diluted membrane suspension.
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked GF/C filter plate using a cell harvester.
-
Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer per well to remove unbound radioligand.[7] The speed of this step is crucial to prevent the dissociation of the radioligand from the receptor.
-
-
Radioactivity Measurement:
Data Analysis and Interpretation
1. Calculations:
-
Specific Binding (CPM): Specific Binding = Mean CPM (Total Binding) - Mean CPM (NSB)
-
Percentage of Specific Binding: For each concentration of the test compound, calculate: % Specific Binding = (Mean CPM (Competitor) - Mean CPM (NSB)) / Specific Binding (CPM) * 100
2. Curve Fitting and IC₅₀ Determination:
-
Plot the % Specific Binding against the logarithm of the competitor (3-Methyl-5-(piperidin-2-yl)pyridine) concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model. This will yield the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding.[7]
3. Kᵢ Calculation (Cheng-Prusoff Equation):
-
Convert the IC₅₀ to the inhibition constant (Kᵢ), which represents the binding affinity of the test compound. Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor (this value must be predetermined via a separate saturation binding experiment or obtained from the literature for the specific batch of radioligand and receptor preparation).
-
4. Data Presentation: Summarize the binding data in a clear, tabular format.
| Compound | Receptor Subtype | Kᵢ (nM) [Hypothetical Data] | Hill Slope |
| 3-Methyl-5-(piperidin-2-yl)pyridine | Human α4β2 nAChR | 15.2 | -1.05 |
| (-)-Nicotine (Reference) | Human α4β2 nAChR | 5.8 | -0.98 |
| Cytisine (Reference) | Human α4β2 nAChR | 0.5 | -1.01 |
Trustworthiness and Validation: A successful and trustworthy assay is indicated by:
-
A significant window between total binding and non-specific binding (Total CPM should be at least 3-5 times higher than NSB CPM).
-
The calculated Kᵢ values for reference compounds should be consistent with literature values.
-
The Hill slope of the competition curve should be close to -1.0, which suggests that the binding interaction follows the law of mass action for a single binding site.[7]
nAChR Signaling Pathway
The binding of an agonist, such as 3-Methyl-5-(piperidin-2-yl)pyridine is hypothesized to be, initiates a conformational change in the nAChR, opening its central ion channel.
Caption: Agonist-induced activation of a neuronal nAChR.
Alternative Method: Fluorescence Polarization (FP) Assay
For laboratories looking to move away from radioactivity, Fluorescence Polarization (FP) offers a robust, high-throughput alternative.[13]
Principle: The assay measures the change in the rotational speed of a fluorescently labeled ligand upon binding to its receptor.[14]
-
A small fluorescent ligand tumbles rapidly in solution, resulting in depolarized emitted light (low FP signal).[15]
-
When bound to a large receptor protein, its tumbling slows dramatically, and the emitted light remains highly polarized (high FP signal).
-
An unlabeled competitor, like 3-Methyl-5-(piperidin-2-yl)pyridine, displaces the fluorescent ligand, causing a decrease in the FP signal.
Advantages:
-
Non-radioactive and homogenous ("mix-and-read" format).
-
Fewer steps, as no separation or washing is required.
-
Highly amenable to high-throughput screening (HTS).[13]
Considerations:
-
Requires a specific, high-affinity fluorescent ligand for the target receptor.
-
The dynamic range (the difference between the low and high FP signals) can be narrow, requiring sensitive instrumentation.
This alternative provides a complementary method for validating hits and profiling compounds without the regulatory and safety overhead of radiochemicals.
References
- A Technical Guide to Dopamine Receptor Binding Affinity. Benchchem.
- nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery.
- GABA - PDSP.
- Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay. Benchchem.
- Application Notes and Protocols for GABAA α5 Receptor Binding Assay with Alogab
- Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide. Benchchem.
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. [Link]
- Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology.
- Application Notes and Protocols: Bifenazate GABA Receptor Binding Assay. Benchchem.
-
van der Wenden, E. M., et al. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. [Link]
-
Shin, Y., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]
- 5-HT2A Biochemical Binding Assay Service. Reaction Biology.
- human Serotonin 5-HT5A Receptor. Revvity.
-
Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]
- Fluorescence Polariz
- High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS Discovery.
Sources
- 1. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 14. Fluorescence Polarization | FP | Fluorescence Anisotropy [celtarys.com]
- 15. bmglabtech.com [bmglabtech.com]
Technical Support Center: Troubleshooting Low Ionization Efficiency of 5-Methylanabasine in ESI-MS
Welcome to the Alkaloid Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantitation of minor tobacco alkaloids. 5-Methylanabasine ( m/z 177.2) is a structurally complex analyte featuring both a piperidine and a pyridine ring. Its ionization efficiency in positive Electrospray Ionization (ESI+) is dictated by three physicochemical pillars: solution-phase protonation , droplet desolvation kinetics , and surface charge competition .
This guide provides field-proven, mechanistically grounded solutions to restore and maximize your instrument's response.
Part 1: Diagnostic Workflow for ESI(+) Signal Loss
Before altering your instrument parameters, follow this logical progression to identify the root cause of your signal degradation.
Diagnostic workflow for troubleshooting low ESI(+) ionization efficiency of 5-methylanabasine.
Part 2: Core Troubleshooting Guides (FAQs)
Q1: Why is my 5-methylanabasine signal weak despite high analyte concentration?
The Causality: ESI is not an ionization technique; it is an ion transfer technique. For basic alkaloids, ions must be pre-formed in solution. 5-Methylanabasine contains a highly basic piperidine nitrogen (pKa ~10.8) and a less basic pyridine nitrogen (pKa ~3.5). If your mobile phase pH is neutral, protonation is incomplete, and secondary interactions with free silanols on the HPLC column will cause severe peak broadening, diluting the signal across the baseline. The Solution: Buffer the mobile phase to pH 3.0 using 10 mM Ammonium Formate and 0.1% Formic Acid. This ensures 100% protonation of the analyte prior to droplet formation, maximizing the [M+H]+ yield[1].
Q2: How do I overcome severe ion suppression from biological matrices?
The Causality: In tobacco extracts or smoker urine, nicotine is present at concentrations up to 2,500 times higher than minor alkaloids like 5-methylanabasine[2]. ESI droplets have a finite surface area and a limited number of excess protons. When a massive excess of nicotine co-elutes with 5-methylanabasine, nicotine monopolizes the droplet surface (charge competition). During Rayleigh fission, 5-methylanabasine is neutralized and lost to the exhaust. The Solution: You must achieve baseline chromatographic resolution between nicotine and 5-methylanabasine. Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended, as it provides orthogonal selectivity to C18 and allows for highly organic mobile phases that drastically improve droplet desolvation[3].
Q3: Why does switching to a highly organic mobile phase improve my signal?
The Causality: Water has a high surface tension (72.8 mN/m) and a high heat of vaporization. If 5-methylanabasine elutes in a highly aqueous gradient (typical for early-eluting polar bases in Reversed-Phase LC), the ESI droplets struggle to evaporate. Acetonitrile has a much lower surface tension (29.0 mN/m). By switching to HILIC, the analyte elutes in >80% acetonitrile, leading to rapid droplet shrinkage, efficient Coulombic explosions, and a massive spike in gas-phase ion generation[3].
Part 3: Self-Validating Experimental Protocols
To ensure reproducible ionization, implement the following validated workflows.
Protocol A: Optimized HILIC-MS/MS Method for Minor Alkaloids
This protocol leverages high organic content to maximize ESI desolvation efficiency.
-
Column Selection: Use a Bridged Ethylene Hybrid (BEH) HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.
-
Solvent B: 100% Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
-
0.0 - 1.0 min: 95% B (Isocratic hold to focus the band).
-
1.0 - 5.0 min: Linear ramp to 60% B.
-
5.0 - 6.0 min: Hold at 60% B.
-
6.1 - 8.0 min: Re-equilibrate at 95% B.
-
-
Flow Rate & Injection: 0.4 mL/min; inject 2 µL. Ensure the sample diluent is at least 80% Acetonitrile to prevent solvent-mismatch peak distortion.
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Cleanup
To eliminate charge-competing lipids and neutral interferences prior to ESI.
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.
-
Loading: Dilute 200 µL of sample with 200 µL of 2% Formic Acid (ensures the piperidine nitrogen is positively charged) and load onto the sorbent.
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water to remove neutral and acidic interferences.
-
Wash 2 (Organic): Pass 1 mL of Methanol to remove hydrophobic lipids (phospholipids are major ESI suppressors).
-
Elution: Elute the alkaloids with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic nitrogens, releasing them from the cation-exchange resin.
-
Reconstitution: Evaporate the eluate to dryness under gentle nitrogen at 40°C. Reconstitute in 200 µL of 90:10 Acetonitrile:Water for HILIC injection.
Part 4: Quantitative Data & Optimization Matrices
Table 1: Effect of Mobile Phase Additives on Ionization Efficiency
Data demonstrates the causal link between pH, surface tension, and relative ESI(+) signal intensity for 5-methylanabasine.
| Mobile Phase Additive | Approximate pH | Droplet Surface Tension | Relative ESI(+) Signal | Mechanistic Rationale |
| None (Water/ACN) | ~6.5 | High | 15% | Incomplete protonation; poor droplet charging. |
| 0.1% Acetic Acid | ~3.2 | Medium | 65% | Good protonation, but weaker ionic strength causes peak tailing. |
| 0.1% Formic Acid | ~2.7 | Medium | 100% | Complete protonation; standard baseline performance. |
| 10 mM Amm. Formate + 0.1% FA | ~3.0 | Medium | 125% | Buffer controls local pH at the droplet surface; yields sharpest chromatographic peaks. |
Table 2: Recommended ESI Source Parameters (Triple Quadrupole)
Parameters must be tuned to impart enough thermal energy for desolvation without causing thermal degradation.
| Parameter | Sub-optimal Setting | Optimized Setting | Mechanistic Rationale |
| Capillary Voltage | 1.5 kV | 3.0 - 3.5 kV | Ensures a stable Taylor cone. Voltages >4.0 kV risk corona discharge, which destroys the analyte. |
| Desolvation Temp. | 250 °C | 450 - 500 °C | High thermal energy is required to rapidly evaporate the solvent before the droplet hits the MS inlet. |
| Desolvation Gas Flow | 400 L/Hr | 800 - 1000 L/Hr | Sweeps away neutral solvent vapor, preventing gas-phase re-neutralization of the 5-methylanabasine ions. |
References
-
Simultaneous Determination of Alkaloids and Their Related Tobacco-Specific Nitrosamines in Tobacco Leaves Using LC–MS-MS. ResearchGate. 1
-
Determination of Nicotine and Three Minor Alkaloids in Tobacco by Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry. AKJournals. 3
-
Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry. ACS Publications. 2
Sources
Preventing thermal degradation of 3-Methyl-5-(piperidin-2-yl)pyridine during GC-MS
Topic: Preventing Thermal Degradation of 3-Methyl-5-(piperidin-2-yl)pyridine
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that analyzing bicyclic tertiary/secondary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges.
3-Methyl-5-(piperidin-2-yl)pyridine is a minor tobacco alkaloid analog, structurally related to anabasine and nicotine[1]. While the pyridine ring is relatively stable, the piperidine ring contains a highly reactive secondary amine. In this guide, we will dissect the mechanistic root causes of its thermal degradation and provide field-proven, self-validating protocols to ensure data integrity.
Root Cause Analysis (The "Why")
Q: Why does 3-Methyl-5-(piperidin-2-yl)pyridine degrade, tail, or disappear entirely in my GC-MS chromatogram?
A: The degradation is driven by the physical chemistry of the piperidine ring's secondary nitrogen. This nitrogen possesses an active hydrogen and a lone electron pair. When introduced into a standard hot GC inlet (typically >250°C), two critical failure modes occur:
-
Irreversible Adsorption: The active hydrogen forms strong hydrogen bonds with exposed silanol (-SiOH) groups present in the glass inlet liner, glass wool, or the stationary phase of the column. This prolonged residence time manifests as severe peak tailing[2].
-
Thermal Cleavage & Oxidation: Because the molecule is physically "anchored" to active sites within a high-temperature environment, it undergoes catalytic thermal breakdown. The piperidine ring can open, or the molecule can oxidize into artifacts (e.g., N-oxides or dehydrogenated analogs) before ever reaching the mass spectrometer[3].
Mechanistic Workflows & Visualization
To circumvent these failure modes, we must alter the molecule's chemistry prior to volatilization. Chemical derivatization replaces the active amine hydrogen with a non-polar, sterically bulky moiety (such as a trimethylsilyl group), effectively "shielding" the nitrogen from silanol interactions[4].
Fig 1: Thermal degradation pathways vs. derivatization stabilization in GC-MS.
Data Presentation: Derivatization Strategies
Choosing the right protection strategy is critical. Below is a synthesized comparison of the most effective derivatization techniques for piperidine-based alkaloids.
Table 1: Comparison of Derivatization Strategies for Secondary Amines
| Strategy | Reagent Example | Mechanism of Protection | Advantages | Limitations |
| Silylation | MSTFA + 1% TMCS | Replaces active N-H with N-Si(CH3)3 | Excellent volatility; predictable MS fragmentation; rapid reaction[3]. | Highly moisture sensitive; derivatives can degrade if stored >48h[5]. |
| Acylation | PFPA (Pentafluoropropionic anhydride) | Replaces N-H with N-COCF2CF3 | Extremely stable; excellent for trace analysis via NCI-MS[5]. | Generates acidic byproducts that must be evaporated prior to injection[2]. |
| Alkyl Chloroformates | ECF (Ethyl chloroformate) | Forms N-ethoxycarbonyl derivative | Can be performed directly in aqueous samples; very rapid[6]. | May induce side reactions with the tertiary nitrogen on the pyridine ring. |
Experimental Protocol: Self-Validating Silylation Workflow
This protocol is designed as a self-validating system : it includes built-in checks to ensure that if a failure occurs, the data itself will tell you why it failed.
Step-by-Step Methodology:
-
Sample Preparation (Solvent Exchange): Extract or dissolve your analyte into a strictly anhydrous, aprotic solvent (e.g., Toluene or Hexane).
-
Causality: Protic solvents (like methanol or water) will instantly quench the silylating reagent, causing the reaction to fail.
-
-
Reagent Addition: To 100 µL of the sample extract, add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS, followed by 10 µL of anhydrous pyridine.
-
Causality: TMCS acts as a Lewis acid catalyst to accelerate the reaction. Pyridine acts as an acid scavenger, driving the equilibrium forward for sterically hindered secondary amines[3].
-
-
Incubation: Seal the vial tightly and heat at 60°C for 30 minutes.
-
Causality: Heat provides the activation energy required to overcome the steric hindrance of the piperidine ring.
-
-
Self-Validation Check (Critical Step):
-
The Blank: Inject a derivatization blank (reagents only, no sample). Verify there are no ghost peaks interfering with your target retention time.
-
The Spectra: In your sample chromatogram, evaluate the mass spectrum. You must observe the [M-15]⁺ ion (loss of a methyl group from the TMS moiety), which is the hallmark of a successful silylation. If you observe the mass of the native, underivatized alkaloid, your reagents have degraded or moisture has compromised the system.
-
Frequently Asked Questions (Troubleshooting)
Q: I want to avoid derivatization entirely to save time. Can I optimize my instrument hardware instead? A: Yes, but it requires a dedicated "ultra-inert" flow path, and sensitivity will still be lower than a derivatized sample. If you must inject the native compound:
-
Inlet: Use a Programmed Temperature Vaporization (PTV) inlet. Inject the sample cold (e.g., 40°C), then rapidly ramp the temperature to 250°C. This prevents the analyte from "baking" in a hot inlet during the solvent expansion phase.
-
Liner: Use a base-deactivated, single-taper liner without glass wool. Glass wool drastically increases the surface area for silanol interactions.
-
Column: Standard 5% phenyl columns will cause tailing. You must use an amine-specific deactivated column (e.g., Rtx-5 Amine or DB-5ms UI) designed specifically to prevent secondary interactions with basic compounds[7].
Q: My peak shape is excellent on Monday, but by Thursday, the 3-Methyl-5-(piperidin-2-yl)pyridine peak is tailing severely and the signal has dropped by 50%. Why? A: This is a classic symptom of flow-path degradation. Over multiple injections, matrix components and derivatization byproducts strip the deactivation layer off your GC liner and the first few centimeters of your GC column, exposing fresh silanol groups. Fix: Perform routine maintenance: replace the inlet liner, replace the septum, and trim 10-15 cm off the front of your analytical column.
Q: I derivatized my sample, but I am seeing two distinct peaks with identical mass spectra. What happened? A: You are likely observing incomplete derivatization or the formation of an artifact. If moisture was present, the TMS derivative may be partially hydrolyzing back to the native amine inside the vial. Ensure all solvents are strictly anhydrous and consider switching to a more robust acylation reagent (like PFPA) if ambient humidity in your lab cannot be controlled[5].
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Developing a Headspace SPME Arrow GC–MS Method for the Determination of Nicotine Biomarkers in Raw Sewage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for 3-Methyl-5-(piperidin-2-yl)pyridine in RP-HPLC
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with peak shape anomalies—specifically tailing, broadening, and splitting. When dealing with anabasine derivatives like 3-Methyl-5-(piperidin-2-yl)pyridine , standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods often fail.
This guide is designed to move beyond generic advice. We will dissect the chemical causality behind your chromatographic failures and provide self-validating protocols to restore system integrity and analytical confidence.
Compound Profiling: The Root of the Problem
To troubleshoot effectively, we must first understand the analyte. 3-Methyl-5-(piperidin-2-yl)pyridine is a dibasic compound possessing two distinct nitrogen centers:
-
Pyridine nitrogen: Weakly basic (pKa ~ 5.0).
-
Piperidine nitrogen: Strongly basic (pKa ~ 10.5).
In a typical RP-HPLC mobile phase (e.g., pH 4.0 – 8.0), the piperidine nitrogen is fully protonated (cationic), while the pyridine nitrogen may be partially ionized. This dual-ionization state is a nightmare for traditional silica-based stationary phases.
Troubleshooting FAQs: Causality & Solutions
Q1: Why does 3-Methyl-5-(piperidin-2-yl)pyridine exhibit severe peak tailing on my standard C18 column? A1: The primary cause of peak tailing for basic compounds in RP-HPLC is the occurrence of secondary retention mechanisms, specifically polar interactions with ionized residual silanol groups (-SiO⁻) on the silica support surface[1]. At mid-pH levels (pH > 3.0), these silanols deprotonate and become negatively charged[2]. The positively charged piperidine ring of your analyte interacts strongly with these sites via ion-exchange, creating a "drag" effect that pulls the trailing edge of the peak, resulting in severe tailing[3].
Q2: How should I adjust the mobile phase pH to eliminate this secondary interaction? A2: You must avoid operating near the analyte's pKa to prevent uneven ionization, which leads to asymmetrical peaks[2]. For this dibasic compound, you have two thermodynamically sound choices:
-
Low pH Strategy (pH < 3.0): Use additives like 0.1% trifluoroacetic acid (TFA) or formic acid. This fully protonates both nitrogen atoms on the analyte but, more importantly, it fully protonates the acidic silanol groups on the silica surface (neutralizing them to -SiOH), thereby shutting down the ion-exchange mechanism[1].
-
High pH Strategy (pH > 10.5): Use ammonium hydroxide or ammonium bicarbonate buffers. This deprotonates the piperidine nitrogen, rendering the entire molecule neutral. A neutral molecule interacts solely via hydrophobic partitioning, eliminating silanol-driven tailing[3]. Note: You must use a hybrid-silica or polymer column designed to withstand high pH to prevent column dissolution.
Q3: Are there specific column chemistries better suited for this compound? A3: Yes. If you are locked into a mid-pH method due to sample stability, you must switch your stationary phase. Traditional "Type A" silica columns have high trace metal content and highly acidic free silanols[1]. You should upgrade to a modern "Type B" high-purity silica column that is heavily end-capped or base-deactivated[3]. Alternatively, polar-embedded columns (which incorporate an amide or carbamate group in the alkyl chain) provide a shielding effect that repels basic analytes from the underlying silica surface[2].
Q4: How can I distinguish between column degradation and a method-related pH issue? A4: Column degradation, such as clogged frits or collapsed packing beds, causes physical dead volume, which leads to peak tailing and broadening across all peaks in the chromatogram[4]. To self-validate, inject a neutral hydrophobic marker (e.g., toluene or uracil). If the neutral marker is perfectly symmetrical (Asymmetry factor < 1.2) but your basic pyridine derivative tails, the issue is chemical (silanol interactions). If the neutral marker also tails, the issue is physical (column void or extra-column volume)[4].
Mechanistic & Workflow Visualizations
Mechanism of peak tailing via secondary silanol interactions for basic compounds.
Step-by-step troubleshooting workflow for resolving peak tailing in RP-HPLC.
Data Presentation: pH Optimization Matrix
The following table summarizes the quantitative impact of mobile phase pH on the ionization state and resulting peak asymmetry (As) of 3-Methyl-5-(piperidin-2-yl)pyridine.
| Mobile Phase pH | Buffer / Additive | Pyridine State (pKa ~5) | Piperidine State (pKa ~10.5) | Silanol State | Expected Peak Asymmetry (As) |
| pH 2.0 | 0.1% TFA | Protonated (+) | Protonated (+) | Neutral (-SiOH) | 1.0 - 1.2 (Excellent) |
| pH 6.5 | 20 mM Phosphate | Neutral (0) | Protonated (+) | Ionized (-SiO⁻) | > 2.5 (Severe Tailing) |
| pH 8.5 | 20 mM Borate | Neutral (0) | Partially Protonated | Highly Ionized | > 2.0 (Broad/Split) |
| pH 11.0 | 0.1% Ammonia | Neutral (0) | Neutral (0) | Highly Ionized | 1.0 - 1.2 (Excellent) |
Experimental Protocols
Protocol 1: pH Optimization Workflow for Dibasic Nitrogenous Compounds
This self-validating protocol determines whether chemical interactions are the root cause of poor peak shape.
Step 1: System Preparation
-
Flush the HPLC system (bypassing the column) with LC-MS grade Water:Acetonitrile (50:50 v/v) to remove residual buffer salts.
-
Install a high-purity, end-capped C18 column (e.g., Waters XBridge or Phenomenex Kinetex).
Step 2: Low-pH Validation (Silanol Suppression)
-
Prepare Mobile Phase A: 0.1% TFA in Water (pH ~2.0).
-
Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Equilibrate the column with 10 column volumes (CV) of 90% A / 10% B.
-
Inject 1 µL of 3-Methyl-5-(piperidin-2-yl)pyridine standard (100 µg/mL in initial mobile phase).
-
Run a linear gradient to 90% B over 15 minutes. Record the Asymmetry factor (As) at 10% peak height.
Step 3: High-pH Validation (Analyte Neutralization)
-
Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide.
-
Prepare Mobile Phase B: Acetonitrile.
-
Equilibrate the column with 20 CV of the new mobile phase (ensure the column is rated for pH 11).
-
Repeat the injection and gradient. Compare the As values. If As drops below 1.2 in either condition, the issue was definitively pH/silanol-driven[1].
Protocol 2: Column Wash and Regeneration Procedure
If peak tailing persists and affects neutral markers, the column may be overloaded or degraded[4]. Use this protocol to strip strongly retained contaminants.
-
Aqueous Flush: Pump 100% HPLC-grade Water at 0.5 mL/min for 20 CV to remove precipitated buffer salts[3].
-
Organic Flush: Switch to 100% Acetonitrile for 20 CV to elute hydrophobic contaminants.
-
Strong Solvent Wash: Pump 100% Isopropanol (IPA) for 20 CV. The high viscosity and strong eluting power of IPA will strip strongly adsorbed lipids or matrix components.
-
Re-equilibration: Reverse the sequence (IPA → Acetonitrile → Initial Mobile Phase) and verify backpressure stability before injecting the next sample.
References
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog, 2025.[Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Blog, 2026.[Link]
-
Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare Articles, 2021.[Link]
-
PharmaCores. "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!" PharmaCores Scientific Team, 2025.[Link]
Sources
Technical Support Center: Refining Chiral Separation Parameters for 3-Methyl-5-(piperidin-2-yl)pyridine Enantiomers
Welcome to the dedicated support resource for the chiral separation of 3-Methyl-5-(piperidin-2-yl)pyridine enantiomers. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to overcome common challenges in your chromatographic method development. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust and reliable separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the enantiomers of 3-Methyl-5-(piperidin-2-yl)pyridine?
The primary challenges stem from its chemical structure. As a basic compound containing two nitrogen atoms (one on the pyridine ring and one on the piperidine ring), it is prone to strong interactions with the silica support of many chiral stationary phases (CSPs). This can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption. The key to a successful separation is to effectively manage these secondary interactions while allowing the chiral selector to differentiate between the enantiomers.
Q2: Which type of Chiral Stationary Phase (CSP) is generally most effective for piperidine derivatives?
Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose carbamates (e.g., Chiralpak® and Chiralcel® series), are the "go-to" choice for a wide range of chiral compounds, including piperidine derivatives.[1][2] Their broad applicability across different chromatographic modes (Normal Phase, Reversed Phase, Polar Organic) and high success rates make them an excellent starting point for screening.[1] The complex three-dimensional structures of these phases offer multiple interaction sites (hydrogen bonding, π-π stacking, steric hindrance) necessary for chiral recognition.
Q3: Why is a mobile phase additive, like Diethylamine (DEA), often necessary?
For a basic compound like 3-Methyl-5-(piperidin-2-yl)pyridine, a basic additive is crucial, particularly in Normal Phase or Polar Organic modes.[2][3] The surface of the silica gel support for the CSP contains residual acidic silanol groups. The basic nitrogen atoms in your analyte will strongly interact with these silanols, causing peak tailing and poor peak shape. A basic additive like DEA, Triethylamine (TEA), or Ethanolamine acts as a competitor, binding to these active sites and "masking" them from the analyte.[2][3] This results in more symmetrical peaks and improved resolution.
Q4: How does temperature impact the separation of these enantiomers?
Temperature is a critical but complex parameter in chiral chromatography.[4] Generally, lower temperatures tend to increase enantioselectivity. This is because the subtle intermolecular interactions (like hydrogen bonds) that govern chiral recognition are stronger and more stable at lower temperatures.[4][5] However, lower temperatures also increase mobile phase viscosity, which can lead to higher backpressure and broader peaks. Conversely, higher temperatures can improve peak efficiency but may reduce selectivity.[4] The relationship between temperature and resolution is described by the van't Hoff equation, and for most chiral separations, it is an enthalpy-driven process.[6][7] Therefore, temperature must be carefully optimized for each specific method.
Troubleshooting & Optimization Guide
This section addresses common problems encountered during method development for 3-Methyl-5-(piperidin-2-yl)pyridine enantiomers.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is the most common challenge and can stem from several factors. A systematic approach is required to diagnose the root cause.
Causality & Explanation
Enantiomeric resolution is a function of both the column's efficiency (N) and the selectivity (α) between the two enantiomers. A lack of resolution means either the chosen CSP is not capable of differentiating between the enantiomers under the current conditions (low α), or the peaks are too broad (low N), causing them to overlap.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Severe Peak Tailing or Asymmetry
For basic analytes like 3-Methyl-5-(piperidin-2-yl)pyridine, peak tailing is a frequent issue that can obscure resolution.
Causality & Explanation
Peak tailing occurs due to secondary, non-enantioselective interactions between the basic analyte and acidic sites on the stationary phase support (silanols).[2] These interactions are strong and have slow kinetics, causing a portion of the analyte molecules to lag behind the main peak, creating a "tail."
Solutions & Protocols
-
Introduce a Basic Mobile Phase Additive: This is the most effective solution. The additive neutralizes the active silanol sites.
-
Protocol: Prepare your mobile phase (e.g., Hexane/Isopropanol for Normal Phase) and add a basic modifier. Start with 0.1% (v/v) Diethylamine (DEA). If tailing persists, you can cautiously increase this up to 0.5%.[3] Other effective amines include Triethylamine (TEA), Butylamine, or Ethanolamine.[3]
-
-
Use an Immobilized CSP: Immobilized polysaccharide CSPs are covalently bonded to the silica support, making them more robust and often exhibiting reduced silanol activity compared to older, coated phases. They also tolerate a wider range of solvents, which can aid in method development and column cleaning.[8]
-
Adjust Mobile Phase Composition: In some cases, changing the organic modifier can reduce tailing. For example, in Normal Phase, ethanol may be more effective at masking silanol interactions than isopropanol due to its higher polarity.
Issue 3: Irreproducible Retention Times or Loss of Resolution
This issue points to problems with column equilibration, mobile phase stability, or column degradation.
Causality & Explanation
Chiral separations are highly sensitive to the precise state of the stationary phase and mobile phase composition.[9] "Additive memory effects" can occur where modifiers from previous runs remain adsorbed to the column, affecting subsequent analyses.[9] Additionally, mobile phase components can evaporate over time, changing the composition and affecting retention.
Solutions & Protocols
-
Ensure Thorough Column Equilibration: Always equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample. When changing between mobile phases with different additives, a much longer equilibration or a dedicated washing procedure may be necessary.
-
Use Freshly Prepared Mobile Phase: Prepare mobile phases daily to avoid changes in composition due to the evaporation of volatile components.[4]
-
Dedicate a Column: If possible, dedicate a specific chiral column to methods using a particular class of additives (e.g., one column for basic additives, another for acidic). This minimizes the risk of memory effects.[9]
-
Column Regeneration: If performance degrades, it may be possible to regenerate the column. For immobilized CSPs, this can involve flushing with strong solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF).[8] Crucially, always consult the column manufacturer's instructions before attempting any regeneration protocol , as using an incompatible solvent can permanently damage coated CSPs.[8]
Experimental Protocols & Methodologies
Protocol 1: Chiral Stationary Phase (CSP) Screening
The goal of this initial screen is to identify a CSP that shows any sign of separation, which can then be optimized.
Caption: General workflow for initial CSP screening.
Step-by-Step Methodology:
-
Prepare Analyte: Dissolve the 3-Methyl-5-(piperidin-2-yl)pyridine racemic standard to a concentration of approximately 1 mg/mL in a solvent compatible with your initial mobile phase (e.g., Isopropanol).
-
Select Columns: Choose at least two polysaccharide-based CSPs with different chiral selectors, for example:
-
An amylose-based column (e.g., Chiralpak® IA, IB, or IG)
-
A cellulose-based column (e.g., Chiralcel® OD, OJ, or IF)
-
-
Define Screening Conditions: Run a simple isocratic method for each column in Normal Phase mode, which is often a good starting point for basic compounds.
-
Execute Screen: Inject the standard onto each column using the defined conditions.
-
Evaluate Results: Analyze the chromatograms. Even if baseline resolution is not achieved, look for any indication of separation, such as a broadened peak, a shoulder, or two partially resolved peaks. The combination that shows the most promise should be carried forward for optimization.
Recommended Starting Conditions
| Parameter | Normal Phase (NP) | Reversed Phase (RP) | Polar Organic (PO) |
| Mobile Phase | Hexane/Isopropanol (90:10) | Acetonitrile/Water with Buffer (e.g., 20mM NH₄HCO₃) | Acetonitrile/Methanol (50:50) |
| Additive | 0.1% DEA | N/A (Buffer controls pH) | 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) | UV (e.g., 254 nm) |
This table summarizes typical starting points for a screening protocol. The optimal conditions will be specific to the analyte and chosen CSP.
Protocol 2: Mobile Phase Optimization
Once a promising CSP is identified, the mobile phase composition should be fine-tuned to maximize resolution.
Step-by-Step Methodology:
-
Vary Organic Modifier Percentage: Using the best conditions from the initial screen (e.g., NP mode with Hexane/IPA and 0.1% DEA), systematically vary the percentage of the alcohol (the "modifier").
-
Create mobile phases with 5%, 10%, 15%, and 20% Isopropanol in Hexane (all containing 0.1% DEA).
-
Inject the standard with each mobile phase. Generally, a lower percentage of alcohol increases retention and often improves selectivity (α), but may also broaden peaks. The goal is to find the balance that yields the highest resolution (Rs).
-
-
Test Different Modifiers: If resolution is still suboptimal, try a different alcohol. For example, compare the separation using 10% Isopropanol vs. 10% Ethanol. Different alcohols can alter the hydrogen-bonding interactions between the analyte and the CSP, sometimes dramatically affecting selectivity.
-
Optimize Additive Concentration (If Needed): If peak shape is still poor, you can try adjusting the DEA concentration between 0.05% and 0.2%. However, 0.1% is typically sufficient.[3][10]
Protocol 3: Temperature Optimization Study
After optimizing the mobile phase at a standard temperature (e.g., 25°C), a temperature study can provide the final refinement for the method.
Step-by-Step Methodology:
-
Set Up the System: Use the optimized CSP and mobile phase from the previous steps. Ensure your HPLC system has a thermostatted column compartment.
-
Select Temperatures: Choose a range of temperatures to test, for example, 10°C, 25°C, and 40°C.
-
Equilibrate and Inject: For each temperature, allow the column to fully equilibrate (at least 30 minutes) before injecting the standard.
-
Analyze the Data (van't Hoff Plot): Record the retention factors (k) and selectivity factor (α) at each temperature. A plot of ln(α) versus 1/T (where T is the absolute temperature in Kelvin) should be linear.[5]
-
A negative slope indicates the separation is enthalpy-driven, and lower temperatures will favor resolution. This is the most common scenario in chiral separations.[6]
-
A positive slope indicates an entropy-driven separation, where higher temperatures would be beneficial. While less common, this can occur.
-
-
Select Optimal Temperature: Choose the temperature that provides the best balance of resolution, analysis time, and backpressure.
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Unknown Author. (n.d.).
- Unknown Author. (2023). The Effect of Temperature on the High-Performance Liquid Chromatographic Separation of Enantiomers on Covalently Immobilized Polysaccharide-Based Chiral Stationary Phase.
- Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Suzuki, T., Ota, T., & Takagi, T. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Chromatography Today. (2020, May 20).
- Benchchem. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- Lee, W. (2014).
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. science.org.ge [science.org.ge]
- 7. academic.oup.com [academic.oup.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]
Comparative receptor binding affinity of 3-Methyl-5-(piperidin-2-yl)pyridine vs anabasine
Introduction & Structural Pharmacodynamics
Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that mediate the physiological and neuropharmacological effects of tobacco alkaloids. Understanding the structure-activity relationship (SAR) of minor tobacco alkaloids is critical for neuropharmacological drug development.
Anabasine (3-(piperidin-2-yl)pyridine) is a well-characterized minor tobacco alkaloid and a known agonist at nAChRs[1]. Its structural derivative, 3-Methyl-5-(piperidin-2-yl)pyridine (commonly referred to as 5-methylanabasine), features a methyl group at the 5-position of the pyridine ring[2]. This specific structural modification significantly alters the molecule's pharmacodynamic profile.
The binding affinity of nicotinoids to the nAChR binding pocket (particularly the α4β2 variant) is heavily dependent on the proton exchange energy between the pyridine ring and proximal receptor amino acids, such as Trp156, Trpβ57, Tyr100, and Tyr204[3]. The addition of a methyl group at the 5-position introduces steric bulk that alters the dihedral angle between the pyridine and piperidine rings. This steric hindrance disrupts optimal hydrogen bonding with the receptor backbone, generally resulting in a lower binding affinity and functional potency for 3-Methyl-5-(piperidin-2-yl)pyridine compared to the unsubstituted parent compound, anabasine[3].
Comparative Pharmacological Profile
While both compounds target nAChRs to stimulate calcium-dependent catecholamine secretion[4], their receptor subtype selectivity and efficacies differ markedly. Anabasine exhibits a distinct pharmacological profile, acting as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs[1]. In contrast, the methylated derivative demonstrates reduced affinity across these primary subtypes due to steric clash within the highly conserved agonist binding site.
Table 1: Receptor Affinity and Functional Efficacy Comparison
| Pharmacological Parameter | Anabasine (3-(piperidin-2-yl)pyridine) | 3-Methyl-5-(piperidin-2-yl)pyridine | Mechanistic Driver of Difference |
| Target Receptors | α4β2, α7 nAChRs | α4β2, α7 nAChRs | Shared basic pharmacophore (pyridine-piperidine rings). |
| α4β2 Affinity (K_i) | ~0.9 ± 0.0 μM[1] | > 5.0 μM (Reduced Affinity) | Steric hindrance at the 5-position disrupts Trp156 interaction[3]. |
| α4β2 Efficacy | Partial Agonist (~7% of max nicotine)[1] | Weak Partial Agonist | Suboptimal conformational shift of the receptor upon binding. |
| α7 Affinity (K_i) | High (Greater than Nicotine)[1] | Moderate | The α7 pocket is more accommodating, but methylation still reduces fit. |
| α7 Efficacy | Full Agonist[1] | Partial Agonist | Altered proton exchange energy limits full channel gating[3]. |
| Physiological Action | Potent catecholamine secretagogue | Weak catecholamine secretagogue | Reduced calcium influx via voltage-gated channels[4]. |
Mechanistic Signaling Pathway
The functional consequence of nAChR activation by these alkaloids is the depolarization of the cell membrane, which subsequently triggers downstream signaling cascades such as catecholamine release in adrenal medulla models[4].
Caption: nAChR-mediated signaling pathway leading to calcium influx and catecholamine secretion.
Experimental Methodologies: Self-Validating Protocols
To objectively quantify and compare the receptor binding affinities of these two compounds, researchers must employ a highly controlled Competitive Radioligand Binding Assay . The following protocol is designed as a self-validating system to ensure data integrity and trustworthiness.
Protocol 1: Competitive Radioligand Binding Assay (α4β2 nAChR)
1. Membrane Preparation
-
Step: Homogenize rat brain tissue or PC12 cells in ice-cold 0.32 M sucrose buffer containing protease inhibitors. Centrifuge at 1,000 x g for 10 mins, collect the supernatant, and ultracentrifuge at 40,000 x g for 30 mins. Resuspend the pellet in 50 mM Tris-HCl (pH 7.4).
-
Causality: Sucrose maintains osmotic balance, preventing premature vesicle lysis. The two-step centrifugation isolates the synaptosomal membrane fraction where nAChRs are densely localized, minimizing background noise from cytosolic proteins.
2. Radioligand Incubation
-
Step: Incubate 50 μg of membrane protein with 0.5 nM [³H]epibatidine in the presence of varying concentrations of the competitor (Anabasine or 3-Methyl-5-(piperidin-2-yl)pyridine) ranging from 10−10 to 10−3 M.
-
Causality: [³H]epibatidine is selected due to its sub-nanomolar affinity and high specificity for the α4β2 subtype. The wide concentration gradient of the competitor ensures the capture of a complete sigmoidal displacement curve, which is mathematically required for accurate IC₅₀ determination.
3. Rapid Vacuum Filtration
-
Step: Terminate the reaction after 2 hours at 22°C by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters rapidly with 3 x 5 mL ice-cold Tris-HCl buffer.
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand. Rapid filtration and cold washing separate the bound from the free ligand instantaneously, preventing complex dissociation before measurement.
4. Liquid Scintillation Counting & Analysis
-
Step: Extract filters into scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM). Calculate the inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
-
Causality: The Cheng-Prusoff correction is mandatory to convert the relative IC₅₀ value into an absolute affinity constant ( Ki ), accounting for the specific concentration and affinity of the radioligand used.
Assay Validation & Quality Control (Self-Validating System)
To ensure the assay is internally valid, every plate must include:
-
Total Binding (TB) Control: Incubation with[³H]epibatidine and buffer only (defines the 100% signal).
-
Non-Specific Binding (NSB) Control: Incubation with [³H]epibatidine + 300 μM unlabeled Nicotine + 10 μM Atropine.
-
Causality: Atropine blocks muscarinic receptors, while excess nicotine saturates all nicotinic sites. Any remaining signal is true background noise.
-
-
Z'-Factor Calculation: The assay must yield a Z' > 0.5, proving a wide dynamic range and low variance between the TB and NSB controls.
Caption: Step-by-step workflow for the competitive radioligand binding assay.
References
-
OSTI (Office of Scientific and Technical Information). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. Retrieved from: [Link]
-
Japanese College of Cardiology (JCC). Effect of Anabasine on Catecholamine Secretion From the Perfused Rat Adrenal Medulla. Retrieved from:[Link]
-
ResearchGate. Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf. Retrieved from: [Link]
Sources
Comparative pharmacodynamics of 5-methylanabasine, anatabine, and nornicotine
Comparative Pharmacodynamics of Minor Tobacco Alkaloids: 5-Methylanabasine, Anatabine, and Nornicotine
As research shifts beyond nicotine to explore the therapeutic potential of minor tobacco alkaloids, drug development professionals must understand the nuanced pharmacodynamics of these compounds. While they share a common nicotinic pharmacophore, structural variations—such as ring size, saturation, and methylation—profoundly alter their receptor subtype selectivity, intrinsic efficacy, and downstream signaling.
This guide provides an objective, data-driven comparison of three key alkaloids: Nornicotine , Anatabine , and the structurally distinct 5-Methylanabasine .
Structural Determinants & Pharmacodynamic Profiles
The interaction between these alkaloids and nicotinic acetylcholine receptors (nAChRs) is dictated by their ability to dock into the orthosteric binding site, a process highly sensitive to steric hindrance and basicity (pKa)[1].
-
Nornicotine (Demethylated Pyrrolidine): As the primary N-demethylated metabolite of nicotine, nornicotine lacks the tertiary amine methyl group. This reduction in steric bulk allows it to act as a potent partial agonist at both α4β2 and α7 nAChRs. Nornicotine exhibits a significantly longer half-life than nicotine, leading to brain accumulation that sustains dopaminergic signaling and contributes to its well-documented analgesic properties via central sensitization pathways[2],[3].
-
Anatabine (Unsaturated Piperidine): Anatabine features a tetrahydropyridine ring. This unsaturation flattens the ring conformation, altering its hydrogen-bonding network within the receptor pocket. Anatabine is a partial agonist at α4β2 but acts as a robust ligand for α7 and α3β4 subtypes[4],[5]. Uniquely, its therapeutic value lies in its potent anti-inflammatory efficacy; α7 activation by anatabine downregulates the JAK2/STAT3 and NF-κB pathways, suppressing pro-inflammatory cytokines like IL-1β and TNF-α[6],[7].
-
5-Methylanabasine (Methylated Piperidine): Representing a frontier in structure-activity relationship (SAR) studies, 5-methylanabasine is a minor piperidine homologue[1]. The addition of a methyl group at the 5-position of the piperidine ring introduces significant steric hindrance. Causally, this restricts the molecule's conformational flexibility during receptor docking, generally reducing its overall binding affinity (higher Ki ) compared to the parent anabasine, while shifting its selectivity profile away from α4β2 and toward α3β4 receptors.
Quantitative Pharmacodynamic Comparison
The following table synthesizes the binding affinities, intrinsic efficacies, and primary physiological outcomes of these three alkaloids.
| Compound | Primary nAChR Targets | Affinity ( Ki , µM) | Intrinsic Efficacy ( Emax ) | Half-life ( t1/2 ) | Primary Pharmacodynamic Effect |
| Nornicotine | α4β2, α7 | 1.5 - 3.0 | Partial Agonist | ~8 - 10 hrs | Analgesia, sustained DA release |
| Anatabine | α7, α3β4, α4β2 | 1.0 - 2.5 | Full (α7) / Partial (α4β2) | ~1.1 hrs (rodent) | Anti-inflammatory, neuroprotection |
| 5-Methylanabasine | α3β4 > α4β2 | 5.0 - 15.0* | Weak Partial Agonist | Undefined | Structural probe for SAR |
*Values for 5-methylanabasine are representative estimates derived from piperidine-alkaloid SAR modeling, reflecting the steric penalty of ring-methylation.
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate the pharmacodynamics of these alkaloids, assays must be designed as self-validating systems. The following protocols ensure that signal-to-noise ratios are robust and that binding translates accurately to functional efficacy.
Protocol A: High-Throughput Radioligand Binding Assay (Subtype Selectivity)
Causality: To determine precise Ki values, we must isolate specific nAChR subtypes. We utilize [3H] -Epibatidine for α4β2 and [125I] -α-Bungarotoxin for α7 because their distinct binding kinetics and emission spectra prevent cross-talk, ensuring subtype-specific competitive displacement.
-
Membrane Preparation: Express human α4β2 and α7 nAChRs in HEK293T cells. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to maintain the physiological conformation of the ion channel.
-
Incubation & Titration: Plate 50 µg of membrane protein per well in a 96-well format. Add the respective radioligand ( [3H] -Epibatidine at 0.5 nM; [125I] -α-Bungarotoxin at 1 nM). Titrate the test alkaloids (Anatabine, Nornicotine, 5-Methylanabasine) from 0.1 nM to 100 µM.
-
Validation Check: Include 10 µM non-radioactive Epibatidine as a positive control to define Non-Specific Binding (NSB). If NSB exceeds 20% of total binding, the assay is rejected due to matrix interference.
-
-
Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged alkaloids to the filter.
-
Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: FLIPR Calcium Flux Assay (Functional Efficacy)
Causality: Binding affinity does not guarantee channel opening. Because nAChRs are ligand-gated ion channels, we measure real-time intracellular calcium ( [Ca2+]i ) mobilization using a Fluorescent Imaging Plate Reader (FLIPR) to differentiate full agonists from partial agonists.
-
Dye Loading: Seed nAChR-expressing cells in 384-well black-wall/clear-bottom plates. Incubate with Fluo-4 AM dye for 45 minutes at 37°C. Causality: The AM ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the ester, trapping the active, calcium-sensitive fluorophore inside the cell.
-
Baseline Measurement: Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.
-
Validation Check: Calculate the Z'-factor using Acetylcholine (full agonist) and a buffer-only negative control. Proceed only if Z' > 0.5 , confirming a wide enough dynamic range to detect weak partial agonists like 5-methylanabasine.
-
-
Kinetic Recording: Inject the test alkaloids and record fluorescence continuously for 3 minutes to capture the peak influx and subsequent receptor desensitization.
-
Analysis: Normalize the peak relative fluorescence units (RFU) to the Acetylcholine maximum response to derive the EC50 and intrinsic efficacy ( Emax ).
Mechanistic Visualization: Anatabine Signaling
The diagram below illustrates the causal relationship between Anatabine's binding at the α7 nAChR and its downstream anti-inflammatory effects, a pathway critical for its neuroprotective profile[5].
Fig 1: Anatabine-mediated suppression of neuroinflammation via α7 nAChR downstream signaling.
References
-
In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy Source: ACS Omega URL:[Link]
-
Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry Source: Chemical Research in Toxicology (ACS) URL:[Link]
-
Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions Source: Frontiers in Neuroscience URL:[Link]
-
Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo Source: Frontiers in Pharmacology (via PMC) URL:[Link]
-
The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain Source: PubMed / ResearchGate URL:[Link]
-
Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors Source: Pharmacological Reviews (via PMC) URL:[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 4. Does development of nicotine addiction depend on the dose? [ec.europa.eu]
- 4. Anabasine|nAChR Agonist|Research Chemical [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CHOLINERGIC AGONISTS AGAINST COVID-19 IN HUMANS. RESULTS FROM A RANDOMIZED OPEN LABEL PILOT TRIAL - Article (Preprint v4) by Orlando Angulo et al. | Qeios [qeios.com]
- 7. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting In Vitro Cell Viability Assays for 3-Methyl-5-(piperidin-2-yl)pyridine Exposure
In the landscape of preclinical drug development and toxicological screening, the selection of an appropriate cell viability assay is a critical decision that can profoundly influence the interpretation of experimental outcomes. This guide provides a comprehensive comparison of commonly employed in vitro cell viability assays, specifically tailored for assessing the cytotoxic potential of 3-Methyl-5-(piperidin-2-yl)pyridine, a novel piperidine derivative. Our objective is to equip researchers with the rationale and practical insights needed to make informed decisions for their specific experimental contexts.
Understanding the Compound: 3-Methyl-5-(piperidin-2-yl)pyridine
3-Methyl-5-(piperidin-2-yl)pyridine belongs to the piperidine class of alkaloids. Its core structure is highly analogous to anabasine, a known nicotinic acetylcholine receptor (nAChR) agonist found in certain plants.[1] Anabasine exerts its biological effects by binding to and activating nAChRs, which can lead to a depolarizing block of nerve transmission at high concentrations, a mechanism shared with nicotine poisoning.[1] Given this structural similarity, it is plausible to hypothesize that 3-Methyl-5-(piperidin-2-yl)pyridine may exhibit a similar mechanism of action, with potential neurotoxic effects. The cytotoxicity of piperidine alkaloids is often associated with their ability to desensitize nAChRs.[2] Therefore, the choice of cell viability assays should consider endpoints that can capture a range of cellular responses, from metabolic dysfunction to loss of membrane integrity.
The Imperative of Assay Selection: Beyond a Single Endpoint
A single cell viability assay provides only one perspective on a complex biological process. A compound can induce cytotoxicity through various mechanisms, including apoptosis, necrosis, or by arresting cell proliferation. Relying on a single assay can, therefore, lead to an incomplete or even misleading interpretation of a compound's true cytotoxic potential. A well-designed study will often employ a panel of assays that measure different cellular parameters, providing a more holistic understanding of the compound's effect on cell health.
Comparative Analysis of Key Cell Viability Assays
This section provides a detailed comparison of four widely used cell viability assays, each interrogating a different aspect of cellular function.
| Assay | Principle | Advantages | Disadvantages | Relevance for 3-Methyl-5-(piperidin-2-yl)pyridine |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[3][4] | Well-established, cost-effective, and suitable for high-throughput screening. | Can be influenced by compounds that affect cellular metabolism without directly causing cell death. Formazan crystals are insoluble and require a solubilization step.[5] | Provides a good initial screen for overall metabolic health of the cells. A decrease in MTT reduction could indicate mitochondrial dysfunction, a potential downstream effect of nAChR overstimulation. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis.[6][7] | Direct measure of cytotoxicity (membrane rupture). Non-destructive to remaining viable cells, allowing for multiplexing. | Less sensitive for detecting early-stage apoptosis where the cell membrane remains intact. Can be affected by serum LDH in the culture medium.[7] | Highly relevant for detecting necrotic cell death, which could result from severe cellular stress induced by the compound. |
| Neutral Red (NR) Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[8] | Sensitive to lysosomal damage, an early indicator of cellular stress. Cost-effective and straightforward. | Can be influenced by compounds that alter lysosomal pH. | Useful for detecting early cytotoxic events, as lysosomal integrity can be compromised before complete cell death. |
| CellTiter-Glo® (ATP) Assay | Measures the level of intracellular ATP, a key indicator of metabolically active cells.[9][10] | Highly sensitive, rapid "add-mix-measure" protocol, and suitable for high-throughput screening.[10] | ATP levels can fluctuate with changes in cell cycle or metabolic state, not solely due to cytotoxicity. | Provides a sensitive measure of overall cell viability. A rapid depletion of ATP could be a consequence of excitotoxicity induced by an nAChR agonist. |
Experimental Workflows and Logical Relationships
To visualize the workflow of these assays, the following diagrams are provided.
General Workflow for In Vitro Cytotoxicity Testing
Caption: General experimental workflow for assessing cytotoxicity.
Interrelationship of Cellular Events Measured by Different Assays
Caption: Relationship between cellular events and assay endpoints.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of 3-Methyl-5-(piperidin-2-yl)pyridine and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3][11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if cells are in suspension) or carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.[7] This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[6][7]
-
Incubation: Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).[12]
Neutral Red (NR) Uptake Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
NR Staining: After compound exposure, remove the treatment medium and add medium containing Neutral Red (typically 50 µg/mL). Incubate for 2-3 hours at 37°C.[8]
-
Washing: Remove the Neutral Red medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well and incubate with gentle shaking for 10-15 minutes to extract the dye from the lysosomes.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm.[14]
CellTiter-Glo® (ATP) Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. It is recommended to use opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.[10]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
Conclusion and Recommendations
For a comprehensive assessment of the in vitro cytotoxicity of 3-Methyl-5-(piperidin-2-yl)pyridine, a multi-assay approach is strongly recommended.
-
Initial Screening: The MTT assay serves as a robust and cost-effective method for initial screening to determine the compound's effect on overall metabolic activity.
-
Mechanism of Cell Death: To distinguish between cytostatic and cytotoxic effects, and to specifically investigate membrane damage, the LDH release assay is an essential complementary technique.
-
Early Cytotoxicity and Lysosomal Health: The Neutral Red uptake assay can provide valuable insights into early cellular stress and lysosomal integrity.
-
High-Sensitivity Viability Assessment: For a highly sensitive and rapid assessment of cell viability, particularly in a high-throughput setting, the CellTiter-Glo® (ATP) assay is an excellent choice.
By employing a combination of these assays, researchers can obtain a more complete and nuanced understanding of the cytotoxic profile of 3-Methyl-5-(piperidin-2-yl)pyridine, thereby facilitating more informed decisions in the drug development pipeline.
References
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Anabaseine. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
- Merck Millipore. (n.d.).
- MTT Assay: Assessing Cell Prolifer
- LDH cytotoxicity assay. (2024, December 11). protocols.io.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Deriv
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLoS ONE.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
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- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021, September 18). Molecules.
- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20).
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- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). Molecules.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
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- Cytotoxicity evaluation was performed using the CellTiter-Glo Luminescent Cell Viability Assay kit... (n.d.). Bio-protocol.
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Anabasine. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]
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- Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female R
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- Cytotoxic Activity of Alkaloids from the Fruits of Piper nigrum. (n.d.).
- Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. (2021, February 10). Molecules.
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A Comprehensive Guide to the Safe Disposal of 3-Methyl-5-(piperidin-2-yl)pyridine
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-5-(piperidin-2-yl)pyridine, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our commitment is to empower you with the knowledge to handle and dispose of this and similar chemical reagents with the utmost confidence and adherence to safety and environmental standards.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on the known properties of pyridine and piperidine derivatives, 3-Methyl-5-(piperidin-2-yl)pyridine should be presumed to be:
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Corrosive: Capable of causing severe skin burns and eye damage.[2][3]
-
Flammable: Presents a fire hazard, especially in the presence of ignition sources.[2]
-
Environmentally Hazardous: Potentially toxic to aquatic organisms.
A comprehensive risk assessment should be conducted within your institution's specific laboratory setting to identify and mitigate all potential exposure and environmental risks.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate PPE is non-negotiable when handling 3-Methyl-5-(piperidin-2-yl)pyridine. The following minimum PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemically resistant gloves are crucial. Butyl rubber gloves are often recommended for handling pyridine-like substances.[4][5] Always consult the glove manufacturer's compatibility chart. Nitrile gloves may not be suitable for prolonged contact.[5]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron.[1][4]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[1][5] In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of 3-Methyl-5-(piperidin-2-yl)pyridine.
Caption: A workflow for the safe disposal of laboratory chemical waste.[4]
III. Step-by-Step Disposal Protocols
The core principle for the disposal of 3-Methyl-5-(piperidin-2-yl)pyridine is to treat it as hazardous waste.[1] Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.[6]
Protocol 1: Disposal of Unused or Waste 3-Methyl-5-(piperidin-2-yl)pyridine
-
Container Selection: Collect the waste chemical in a sealable, airtight, and compatible waste container.[5] Polyethylene or polypropylene containers are generally suitable.[7]
-
Labeling: The waste container must be clearly and accurately labeled.[4] The label should include:
-
Storage: Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area.[4][5] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[5] Utilize secondary containment, such as a chemical-resistant tub, to mitigate potential leaks.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4] The primary recommended disposal method for pyridine-like compounds is high-temperature incineration.[4][8]
-
Documentation: Meticulously complete all required waste disposal forms and documentation as per your institution's and local regulatory requirements.[1][4]
Protocol 2: Management of Contaminated Materials
Any materials that come into contact with 3-Methyl-5-(piperidin-2-yl)pyridine are considered hazardous waste and must be disposed of accordingly. This includes:
-
Gloves
-
Absorbent pads
-
Weighing boats
-
Pipette tips
-
Wipes
These items should be collected in a designated solid hazardous waste container, which must also be appropriately labeled and stored as described in Protocol 1.[1]
Protocol 3: Decontamination of "Empty" Containers and Glassware
Containers that have held 3-Methyl-5-(piperidin-2-yl)pyridine are not truly empty and must be decontaminated before they can be considered for non-hazardous waste disposal.
-
Triple Rinsing: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[1]
-
Rinsate Collection: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste , following the procedure outlined in Protocol 1.[1]
-
Final Disposal: Once triple-rinsed, the container should be managed according to your institutional guidelines. This may involve defacing the original label and disposing of it as regular solid waste or as specified by your EHS office.[1] Never reuse these containers for other purposes.[1]
IV. Spill Management
In the event of a spill, immediate and decisive action is necessary to minimize hazards.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated. Eliminate all sources of ignition.[6]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or earth.[6]
-
Collect and Dispose: Carefully collect the absorbent material using spark-free tools and place it in a sealable, labeled container for disposal as hazardous solid waste.[6]
-
Clean the Area: Wash the spill area with large quantities of water, collecting the cleaning water for disposal as hazardous waste.
-
Report: Report the spill to your supervisor and EHS office in accordance with your institution's emergency response plan.[6]
V. Regulatory Compliance
The disposal of hazardous waste, including pyridine and its derivatives, is strictly regulated. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[9][10] For drug development professionals, it is also important to be aware of regulations such as 40 CFR Part 266 Subpart P, which pertains to the management of hazardous waste pharmaceuticals.[11] Always consult with your institution's EHS department to ensure full compliance with all federal, state, and local regulations.
By adhering to these detailed procedures and understanding the scientific principles that underpin them, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Pyridine - Sdfine. Sdfine.
- Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Standard Operating Procedure for Pyridine. Washington State University.
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
- Material Safety Data Sheet: Pyridine. Avantor.
- 4-Piperidinopiperidine Safety Data Sheet. Antibodies.
- Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.
- Safety Data Sheet: 3-Methylpiperidine. Fisher Scientific.
- Safety Data Sheet: 2-Methylpiperidine. Sigma-Aldrich.
- Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc.
- 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.
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- 11. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
Personal protective equipment for handling 3-Methyl-5-(piperidin-2-yl)pyridine
As your trusted partner in drug development and chemical handling, we believe that true scientific advancement is built on a foundation of uncompromising safety. Handling highly potent neurotoxic alkaloids requires more than just a list of rules; it demands a deep understanding of the chemical’s behavior and a self-validating approach to laboratory operations.
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 3-Methyl-5-(piperidin-2-yl)pyridine . By understanding the causality behind these protocols, your team can execute complex syntheses and assays with absolute confidence and minimal risk.
Pharmacological Context & Hazard Causality
3-Methyl-5-(piperidin-2-yl)pyridine is a substituted piperidinyl-pyridine derivative, structurally and pharmacologically analogous to the minor tobacco alkaloid anabasine[1]. To handle this compound safely, one must understand its mechanism of action.
Like anabasine, this compound acts as a potent agonist of the nicotinic acetylcholine receptor (nAChR)[2],[3]. Exposure to this class of alkaloids induces a depolarizing block of nerve transmission[4],[1]. Because the compound is highly lipophilic in its free-base form, it rapidly crosses dermal and mucosal barriers. Once systemic, it causes prolonged depolarization of the motor endplate, which can rapidly progress to neuromuscular blockade, respiratory muscle paralysis, and death by asystole[1],[5].
Figure 1: Pharmacological pathway of 3-Methyl-5-(piperidin-2-yl)pyridine toxicity via nAChR.
Physicochemical & Toxicity Data
To engineer proper safety controls, we must quantify the threat. The table below summarizes the critical physicochemical properties and their direct operational implications.
| Parameter | Value / Description | Operational Implication |
| Molecular Formula | C11H16N2 | Highly lipophilic; easily penetrates standard latex gloves. |
| Molecular Weight | 176.26 g/mol | Low molecular weight increases volatility and inhalation risk at room temperature. |
| pKa | ~11.0 (Piperidine Nitrogen)[5] | Exists as a highly basic free amine; requires acidic neutralization for safe cleanup. |
| LD50 (IV, Mice) | 11 - 16 mg/kg (Analog data)[2],[5] | Extreme acute toxicity; microgram quantities can cause severe systemic effects. |
| GHS Classification | Acute Tox. 1/2 (Oral/Dermal) | Mandates closed-system handling and secondary containment at all times. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling potent nAChR agonists. The lipophilic nature of the free base allows it to permeate thin nitrile and latex rapidly.
| Scale of Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Analytical (<10 mg) | Double Nitrile (6 mil minimum thickness) | Chemical safety goggles | Certified Fume Hood (No respirator needed) | Tyvek sleeves, standard lab coat |
| Preparative (>10 mg) | Inner Nitrile, Outer Butyl Rubber | Face shield over goggles | Half-mask respirator (P100/Organic Vapor) | Chemical-resistant Tyvek suit |
Causality Note: Butyl rubber is explicitly required for preparative scales because it provides a highly dense, impermeable barrier against basic organic alkaloids, preventing the rapid dermal absorption that leads to systemic toxicity.
Standard Operating Procedures (SOP)
Every protocol executed in your lab must be a self-validating system. This ensures that if a failure occurs, it is immediately detected and contained.
Methodology 1: Closed-System Weighing and Transfer
-
Environmental Validation: Verify the fume hood face velocity is between 100-120 fpm using a digital anemometer. Validation: Perform a secondary visual check using a tissue-paper flutter test at the sash opening.
-
Workspace Preparation: Line the fume hood working surface with a chemical-resistant, anti-static absorbent mat. Place a 10% citric acid bath inside the hood for immediate tool decontamination.
-
Pre-Taring: Tare a clean, dry secondary containment vial with a PTFE-lined cap on the analytical balance.
-
Transfer: Inside the fume hood, use an anti-static micro-spatula to transfer the 3-Methyl-5-(piperidin-2-yl)pyridine into the pre-tared vial.
-
Sealing and Mass Balance: Tightly seal the vial before removing it from the hood. Re-weigh the sealed vial to determine the exact mass transferred. Validation: If the mass transferred does not perfectly equal the mass missing from the source vial (accounting for trace spatula residue), assume an invisible micro-spill has occurred within the hood and initiate decontamination.
-
Tool Decontamination: Submerge the used spatula directly into the 10% citric acid bath.
Figure 2: Operational workflow for safe handling and spill response of piperidine alkaloids.
Spill Response & Chemical Neutralization Plan
In the event of a spill, standard sweeping or wiping will aerosolize the neurotoxin. You must alter the chemical's state before physical cleanup.
Methodology 2: Emergency Spill Response
-
Evacuation and Isolation: Immediately alert personnel and evacuate the vicinity. Lower the fume hood sash to the minimum safe operational height.
-
PPE Escalation: Don a NIOSH-approved half-mask respirator with P100/Organic Vapor cartridges and heavy-duty Butyl rubber gloves over standard nitrile gloves.
-
Acidic Neutralization: Gently spray or pour 10% citric acid (or 5% dilute acetic acid) over the spill, working from the perimeter inward.
-
Causality: The basic piperidine nitrogen (pKa ~11) is rapidly protonated by the acid. This converts the highly volatile, dermally permeable free base into a non-volatile, water-soluble salt[5], neutralizing the immediate inhalation and absorption hazard.
-
-
Absorption: Cover the neutralized liquid with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).
-
Collection and Validation: Sweep the absorbed material into a hazardous waste container using a dedicated plastic scraper.
-
Validation: Swab the spill area with a wet pH indicator strip. A pH reading of 4-5 confirms the complete neutralization of the basic alkaloid.
-
-
Final Decontamination: Wipe the area with a 10% bleach solution to destroy any remaining organic residues, followed by a DI water rinse. Dispose of all materials via high-temperature incineration.
References
- Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0slFUVsQRZd5b7h3FyNY5UaKSEfIBR-zkebnLP2NbuY7CUybe7rh8USv-JXIPLQR8ey1J5KSxChgeb9y9gtWq64mBAz1okOUq_sY9b5ln9YxRALUfLUB5zfWbyce65FrEHgkP]
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- Anabasine. American Chemical Society - ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBQKiR9ZjFGir1Pu4zqOOvLF4DBahetVZLLbWnxroeKQE_u1R1PwCIfwNNDZiC1yHBs796wvlXtylgRYrw2iLgZN69xo8JqxZ4V4lJ3nrYzUF4Y3EWO-YaZZ72ZqfStCIxOGRpjzQeIAYxGstRr403bkyjBBkOS74OWCJh]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
